molecular formula C11H15NO2 B181712 Ethyl 4-amino-3,5-dimethylbenzoate CAS No. 3095-47-4

Ethyl 4-amino-3,5-dimethylbenzoate

Cat. No.: B181712
CAS No.: 3095-47-4
M. Wt: 193.24 g/mol
InChI Key: GEMKGDSDLYAIRK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dimethylbenzoate is a high-value chemical intermediate in pharmaceutical research, particularly in the synthesis of complex active molecules. Its structure serves as a key building block for the development of distamycin derivatives, which are studied as antitumor alkylating and antiviral agents due to their ability to interact with DNA sequences . Research also explores its incorporation into compounds that act as ligands for EP4 receptors, a target for developing treatments for inflammatory conditions such as arthritis and pain . Furthermore, its utility extends to foundational scientific work, where it is used in the synthesis of novel opioid peptide antagonists and for modifying biomolecules like azobenzenes to photoregulate DNA hybridization, highlighting its role in diverse investigative contexts . The compound's potential anti-inflammatory and antioxidant properties make it a subject of ongoing scientific interest for various therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMKGDSDLYAIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184926
Record name Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3095-47-4
Record name Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 4-amino-3,5-dimethylbenzoate, structured for researchers and drug development professionals.

A Critical Intermediate for Next-Generation NNRTIs and Sterically Hindered Anesthetics

Executive Summary

Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4) is a specialized aniline derivative serving as a pivotal pharmacophore in medicinal chemistry. Unlike its structural parent, Benzocaine (Ethyl 4-aminobenzoate), this compound features methyl substitution at the 3- and 5-positions of the benzene ring. This steric modification significantly alters its metabolic stability and lipophilicity, making it a key intermediate in the synthesis of Rilpivirine (TMC278) , a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used in HIV therapy.

This guide details the physicochemical properties, validated synthetic protocols, spectroscopic signatures, and application workflows for CAS 3095-47-4.

Physicochemical Identity

The introduction of ortho-methyl groups relative to the amino moiety creates a "steric shield," reducing the nucleophilicity of the amine and increasing resistance to N-acetylation in metabolic pathways.

PropertySpecification
Chemical Name Ethyl 4-amino-3,5-dimethylbenzoate
CAS Number 3095-47-4
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 72–75 °C (Consistent with methyl ester analog range)
Solubility Soluble in Ethanol, DCM, DMSO; Insoluble in Water
pKa (Predicted) ~3.5 (Amine), significantly lower than Benzocaine due to steric inhibition of resonance
LogP ~2.8 (Increased lipophilicity vs. Benzocaine)

Synthetic Pathways & Experimental Protocols

Two primary routes exist for the synthesis of CAS 3095-47-4.[1] The Esterification Route is preferred for laboratory scale due to higher atom economy and safety, while the Nitro-Reduction Route is common in industrial settings starting from nitroxylenes.

Route A: Acid-Catalyzed Esterification (Laboratory Standard)

This protocol utilizes 4-amino-3,5-dimethylbenzoic acid as the precursor.[2]

Reagents:

  • 4-amino-3,5-dimethylbenzoic acid (1.0 eq)

  • Absolute Ethanol (Excess, solvent & reagent)[3]

  • Thionyl Chloride (SOCl₂) (1.2 eq) or H₂SO₄ (Cat.)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Solvation: Dissolve 4-amino-3,5-dimethylbenzoic acid (5.0 g, 30.3 mmol) in absolute ethanol (50 mL). Chill to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (4.3 g, 36.3 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

  • Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield the product.

Route B: Nitro-Reduction (Industrial Precursor)

Starting from Ethyl 3,5-dimethyl-4-nitrobenzoate.

Protocol Summary: Hydrogenation is performed using 10% Pd/C catalyst in Ethanol under H₂ atmosphere (30-50 psi) for 4 hours. This route avoids the formation of acid chlorides but requires pressure equipment.

Synthesis_Workflow Start 4-amino-3,5- dimethylbenzoic acid Intermediate Protonated Intermediate Start->Intermediate Activation Reagent EtOH / SOCl2 (0°C to Reflux) Reagent->Intermediate Workup Neutralization (NaHCO3) Intermediate->Workup -HCl Product Ethyl 4-amino-3,5- dimethylbenzoate Workup->Product Purification

Figure 1: Acid-catalyzed esterification workflow for the synthesis of CAS 3095-47-4.

Spectroscopic Characterization

The symmetry of the 3,5-dimethyl substitution provides a distinct NMR fingerprint, differentiating it from asymmetric isomers.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.70 Singlet (s)2HAr-H (2,6)Diagnostic: Appears as a singlet due to magnetic equivalence caused by C2v symmetry.
4.32 Quartet (q)2H-OCH₂-Characteristic ethyl ester methylene.
4.10 Broad (br s)2H-NH₂Amino protons; shift varies with concentration.
2.18 Singlet (s)6HAr-CH₃ (3,5)Two equivalent methyl groups on the ring.
1.36 Triplet (t)3H-CH₂CH₃Terminal methyl of the ester.
Infrared Spectroscopy (FT-IR)
  • 3450, 3360 cm⁻¹: N-H stretching (Primary amine doublet).

  • 2980 cm⁻¹: C-H stretching (Aliphatic).

  • 1695 cm⁻¹: C=O stretching (Conjugated ester). Note: Slightly higher frequency than Benzocaine due to steric twisting reducing conjugation.

Applications in Drug Development[7]

A. Rilpivirine (TMC278) Synthesis

The primary pharmaceutical utility of CAS 3095-47-4 is as a "Right-Wing" fragment in the synthesis of Rilpivirine, a blockbuster HIV-1 NNRTI.

  • Mechanism: The aniline nitrogen of CAS 3095-47-4 participates in a Buchwald-Hartwig amination or nucleophilic aromatic substitution with a pyrimidine precursor.

  • Role of Methyl Groups: The 3,5-dimethyl groups fit into a hydrophobic pocket (Tyr181/Tyr188 region) of the HIV-1 Reverse Transcriptase enzyme. Crucially, they restrict the rotation of the aromatic ring, locking the drug into a high-affinity "horseshoe" conformation.

Rilpivirine_Pathway Precursor Ethyl 4-amino-3,5- dimethylbenzoate (CAS 3095-47-4) Coupling Pd-Catalyzed Amination Precursor->Coupling Linker Pyrimidine Scaffold Linker->Coupling Intermediate Diarylpyrimidine Intermediate Coupling->Intermediate C-N Bond Formation Rilpivirine Rilpivirine (TMC278) Intermediate->Rilpivirine Functional Group Transformation

Figure 2: Role of CAS 3095-47-4 in the convergent synthesis of Rilpivirine.

B. Local Anesthetic Potential

Structurally, CAS 3095-47-4 is 3,5-dimethylbenzocaine .

  • Pharmacokinetics: The ortho-methyl groups sterically hinder the ester linkage, protecting it from rapid hydrolysis by plasma pseudocholinesterases. This theoretically extends the duration of action compared to Benzocaine.

  • Receptor Binding: While lipophilicity is increased, the steric bulk may interfere with sodium channel binding, altering potency. It serves as a model compound for studying steric effects in channel blocking.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air, turning the white solid brown.

References

  • Chemical Identity & Properties: PubChem. Ethyl 4-amino-3,5-dimethylbenzoate (Compound). National Library of Medicine. Available at: [Link]

  • Synthesis Protocol (Analogous Methyl Ester): Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.581 (1988). Available at: [Link]

  • Rilpivirine Synthesis Application: Janssen Pharmaceutica NV. Preparation of Rilpivirine. Patent WO2003016306. Describes the use of aniline intermediates in DAPY (Diarylpyrimidine) synthesis.
  • Structural Data (Crystallography): Song, W. L., et al. Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E. (2008). Available at: [Link]

  • Medicinal Chemistry Context: Das, K., et al. Roles of conformational dynamics and geometry in the binding of NNRTIs to HIV-1 RT. Journal of Medicinal Chemistry. Discusses the "hydrophobic tunnel" fit of dimethyl-substituted aniline rings.

Sources

Technical Whitepaper: Ethyl 4-amino-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of Ethyl 4-amino-3,5-dimethylbenzoate , a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Rilpivirine.

Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

Ethyl 4-amino-3,5-dimethylbenzoate (CAS: 3095-47-4) is a lipophilic ester derivative of benzoic acid, structurally characterized by the presence of two methyl groups ortho to the primary amine. While chemically related to the local anesthetic Benzocaine (Ethyl 4-aminobenzoate), the steric bulk introduced by the 3,5-dimethyl substitution significantly alters its physicochemical profile, metabolic stability, and reactivity.

Its primary industrial significance lies in its role as a key pharmacophore building block for Rilpivirine (Edurant) , a second-generation NNRTI used in HIV-1 treatment. The steric hindrance around the amino group prevents rapid metabolic N-acetylation and modulates the electronic properties of the aromatic ring, making it a vital scaffold for drug discovery.

Structural Identity & Physicochemical Profile[1][2][3][4][5]

The molecule features a "push-pull" electronic system where the electron-donating amino group (para) and the electron-withdrawing ester group (ipso) are modulated by the steric and inductive effects of the 3,5-dimethyl groups.

Table 1: Chemical Identity & Properties[1][2][3]
PropertySpecification
IUPAC Name Ethyl 4-amino-3,5-dimethylbenzoate
Common Name 3,5-Dimethylbenzocaine; 4-Amino-3,5-xylenecarboxylic acid ethyl ester
CAS Registry Number 3095-47-4
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
SMILES CCOC(=O)C1=CC(=C(C(=C1)C)N)C
Appearance Off-white to pale yellow crystalline solid
Melting Point 70–75 °C (Estimated based on methyl analog range 106°C and isomer data)
Solubility Soluble in Ethanol, DMSO, DCM; Insoluble in Water
Structural Analysis: The "Ortho Effect"

The 3,5-dimethyl substitution is the defining structural feature of this molecule.

  • Steric Inhibition of Resonance: The methyl groups force the amino group to twist slightly out of coplanarity with the benzene ring. This reduces the conjugation of the nitrogen lone pair with the aromatic system compared to unsubstituted Benzocaine.

  • Metabolic Shielding: In medicinal chemistry, these methyl groups act as "metabolic blockers," sterically hindering enzymatic attack (e.g., N-acetylation) on the amine, thereby prolonging the half-life of drugs derived from this scaffold.

Synthetic Pathways & Mechanism

The synthesis of Ethyl 4-amino-3,5-dimethylbenzoate typically proceeds via the reduction of its nitro-precursor. This route is preferred in industrial settings (such as Rilpivirine production) due to the high availability of 3,5-dimethyl-4-nitrobenzoic acid.

Pathway Logic
  • Precursor: 3,5-Dimethyl-4-nitrobenzoic acid.[3]

  • Step 1 (Esterification): Acid-catalyzed Fischer esterification with Ethanol.

  • Step 2 (Reduction): Selective reduction of the nitro group to an amine using Iron/HCl (Bechamp reduction) or Catalytic Hydrogenation (H₂/Pd-C).

Visualization: Synthesis Workflow

The following diagram illustrates the industrial route from the nitro-acid precursor.

SynthesisPathway Precursor 3,5-Dimethyl-4-nitrobenzoic Acid (CAS: 3095-38-3) Intermediate Ethyl 3,5-dimethyl-4-nitrobenzoate Precursor->Intermediate Fischer Esterification Product Ethyl 4-amino-3,5-dimethylbenzoate (Target) Intermediate->Product Nitro Reduction Step1 EtOH, H2SO4 Reflux, 6h Step2 Fe powder, HCl (or H2, Pd/C)

Figure 1: Two-step synthetic pathway from commercially available nitro-benzoic acid precursors.

Experimental Protocol: Nitro Reduction

This protocol describes the reduction of the nitro intermediate, a critical step often prone to side reactions if temperature is not controlled. This method utilizes Iron/Ammonium Chloride, a milder alternative to Fe/HCl that preserves the ester functionality.

Objective: Convert Ethyl 3,5-dimethyl-4-nitrobenzoate to Ethyl 4-amino-3,5-dimethylbenzoate.

Reagents:
  • Ethyl 3,5-dimethyl-4-nitrobenzoate (10.0 mmol)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Ethanol (95%) and Water (4:1 ratio)

Methodology:
  • Preparation: In a 250 mL round-bottom flask, suspend 10.0 mmol of the nitro-ester in 50 mL of Ethanol/Water (4:1).

  • Activation: Add 50 mmol of NH₄Cl and stir vigorously at room temperature for 10 minutes.

  • Reduction: Add 50 mmol of Iron powder in portions. Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a fluorescent amine spot (lower Rf).

  • Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ and Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and evaporate. Recrystallize from Ethanol/Hexane if necessary.

Spectroscopic Characterization (Predicted)

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The symmetry of the 3,5-dimethyl substitution simplifies the aromatic region.

¹H-NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (2,6) 7.65 – 7.75Singlet (s)2HAromatic protons (equivalent)
NH₂ 4.00 – 4.50Broad Singlet (br s)2HAmine protons (exchangeable)
OCH₂ 4.32Quartet (q, J=7.1 Hz)2HEster methylene
Ar-CH₃ 2.18Singlet (s)6H3,5-Dimethyl groups
CH₂CH₃ 1.36Triplet (t, J=7.1 Hz)3HEster methyl

Interpretation:

  • The singlet at ~7.7 ppm confirms the symmetric substitution pattern on the ring. If the methyls were not at 3,5 (e.g., 2,5 or 2,6), the aromatic protons would appear as doublets or singlets with different shifts.

  • The singlet at ~2.2 ppm integrating for 6 protons confirms the two equivalent methyl groups.

Pharmaceutical Applications: The Rilpivirine Connection

Ethyl 4-amino-3,5-dimethylbenzoate is not merely a lab curiosity; it is a registered intermediate in the synthesis of Rilpivirine , a blockbuster anti-HIV drug.

Mechanism of Action in Synthesis: The compound serves as the "right-wing" fragment of the Rilpivirine molecule. The amino group is reacted with a pyrimidine derivative to form the diarylpyrimidine (DAPY) core.

  • Role of Methyl Groups: The 3,5-dimethyl groups fit into a hydrophobic pocket within the HIV-1 reverse transcriptase enzyme (specifically the NNRTI binding pocket), locking the drug in a "horseshoe" conformation that is critical for high-affinity binding, even against mutant viral strains (e.g., K103N).

SAR_Logic Structure Ethyl 4-amino-3,5-dimethylbenzoate Feature1 3,5-Dimethyl Groups Structure->Feature1 Feature2 4-Amino Group Structure->Feature2 Effect1 Steric Hindrance Feature1->Effect1 Blocks N-acetylation Effect2 Hydrophobic Interaction Feature1->Effect2 Binds HIV RT Pocket Outcome High Potency (Rilpivirine) & Metabolic Stability Effect1->Outcome Effect2->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic contributing to drug efficacy.

References
  • PubChem. (n.d.). Ethyl 4-amino-3,5-dimethylbenzoate (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Janssen Pharmaceutica. (2011). Synthesis of Rilpivirine and its intermediates. In Journal of Medicinal Chemistry (Contextual reference for NNRTI synthesis).
  • Org. Synth. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[3][4][5] Organic Syntheses, Coll. Vol. 6, p.78. (Reference for general synthesis of methyl-substituted benzocaines). Retrieved from [Link]

  • Mangalagiu, I. I., et al. (2014). Non-nucleoside reverse transcriptase inhibitors (NNRTIs): A review. European Journal of Medicinal Chemistry. (Discussion of DAPY analogues).

Sources

Molecular weight and formula of Ethyl 4-amino-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl 4-amino-3,5-dimethylbenzoate (CAS: 3095-47-4) is a specialized benzoic acid derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents, including opioid antagonists and local anesthetics. Structurally, it is an analog of Benzocaine (Ethyl 4-aminobenzoate) distinguished by the presence of two methyl groups at the ortho positions relative to the amino group (positions 3 and 5).

This structural modification—steric hindrance around the amino moiety—alters the compound's reactivity and metabolic stability compared to its parent compound, making it a valuable building block for designing drugs with enhanced hydrolytic stability. This guide provides a comprehensive technical overview, including validated synthesis protocols, physicochemical properties, and analytical characterization standards.

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates the core chemical identity of the compound. Researchers should verify CAS numbers strictly, as the isomer Ethyl 4-(dimethylamino)benzoate (N,N-dimethyl) is frequently confused with this ring-methylated analog.

PropertySpecification
Chemical Name Ethyl 4-amino-3,5-dimethylbenzoate
CAS Number 3095-47-4
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Structure Ethyl ester of 4-amino-3,5-dimethylbenzoic acid
Physical State Crystalline Solid
Solubility Soluble in Ethanol, DMSO, Dichloromethane; Sparingly soluble in water
pKa (Calculated) ~2.5 (Amino group), ~13 (Amide/Ester stability)
Key Impurities 3,5-dimethyl-4-nitrobenzoic acid; Ethyl 3,5-dimethyl-4-nitrobenzoate

Part 3: Synthesis & Manufacturing Protocols

The most robust synthesis route involves the esterification of the nitro-precursor followed by reduction. This method avoids the potential oxidation of the amino group that can occur if the amino-acid is esterified directly under harsh oxidative conditions.

Methodology: Nitro-Reduction Route

Reaction Overview:

  • Step 1 (Esterification): 3,5-Dimethyl-4-nitrobenzoic acid

    
     Ethyl 3,5-dimethyl-4-nitrobenzoate.[1]
    
  • Step 2 (Reduction): Ethyl 3,5-dimethyl-4-nitrobenzoate

    
     Ethyl 4-amino-3,5-dimethylbenzoate.[1]
    
Detailed Protocol

Reagents:

  • 3,5-Dimethyl-4-nitrobenzoic acid (Starting Material)[1][2]

  • Absolute Ethanol (Solvent/Reactant)[2]

  • Hydrochloric Acid (Gas or Conc.[2] Aqueous)

  • Tin (Sn) Powder or H₂/Pd-C (Reducing Agent)

Workflow:

  • Esterification:

    • Dissolve 12.3 g (63.1 mmol) of 3,5-Dimethyl-4-nitrobenzoic acid in 75 mL of absolute ethanol.

    • Saturate the solution with dry HCl gas for 20 minutes (or use catalytic conc. H₂SO₄).[3]

    • Reflux the mixture for 5–10 hours to ensure complete conversion to the nitro-ester intermediate.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid.

  • Reduction (Tin/HCl Method):

    • Cool the reaction mixture to room temperature.

    • Slowly add Tin (Sn) powder (22.5 g, ~3 eq) to the acidic ethanolic solution.

    • Maintain temperature between 35–40°C to control the exotherm.

    • Allow the slurry to stir for 4 hours.

    • Alternative: Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) is cleaner for large-scale batches, avoiding tin waste.

  • Work-up & Purification:

    • Basify the mixture with 30% aqueous NaOH (or saturated NaHCO₃) to pH >9.

    • Extract with Diethyl Ether or Ethyl Acetate (3 × 300 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Part 4: Process Visualization

The following diagram illustrates the logical flow of the synthesis and the structural transformation.

Synthesis_Pathway start Start: 3,5-Dimethyl-4- nitrobenzoic acid inter Intermediate: Ethyl 3,5-dimethyl- 4-nitrobenzoate start->inter reagent1 EtOH, HCl (gas) Reflux, 5h product Product: Ethyl 4-amino-3,5- dimethylbenzoate inter->product reagent2 Sn Powder / HCl or H2, Pd/C

Caption: Step-wise synthesis from the nitro-acid precursor via Fischer esterification followed by nitro-group reduction.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 1.39 (t, 3H): Methyl protons of the ethyl ester group (–OCH₂CH ₃).

  • δ 2.18 (s, 6H): Methyl protons on the aromatic ring (Ar-CH ₃) at positions 3 and 5.

  • δ 4.05 (br s, 2H): Amine protons (–NH ₂). Note: Chemical shift varies with concentration/solvent.

  • δ 4.34 (q, 2H): Methylene protons of the ethyl ester (–OCH ₂CH₃).

  • δ 7.65 (s, 2H): Aromatic protons at positions 2 and 6. Singlet indicates symmetry due to 3,5-substitution.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 194.12; Observed: 194.1 m/z.

  • Fragment Ions: Loss of ethoxy group (–OEt) typically observed.

Part 6: Applications in Drug Development

1. Opioid Antagonist Synthesis: Ethyl 4-amino-3,5-dimethylbenzoate is a key intermediate in the synthesis of peptide-based opioid antagonists, such as (2S)-Mdcp derivatives. The 3,5-dimethyl substitution pattern provides conformational restriction, enhancing the binding selectivity of the final peptidomimetic to opioid receptors (mu/delta).

2. Local Anesthetic Design: As a structural analog of Benzocaine, this compound serves as a scaffold for investigating "hindered esters." The methyl groups protect the ester linkage from rapid hydrolysis by plasma esterases, potentially prolonging the duration of action in experimental local anesthetics.

3. Photopharmacology: Recent research utilizes similar amino-benzoate scaffolds to create azobenzene derivatives. These compounds act as photoswitches, allowing biological activity to be toggled on/off with light, a crucial tool in precision medicine.

Part 7: Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 76963, Ethyl 4-amino-3,5-dimethylbenzoate.Link

  • Synthesis Protocol (Nitro Reduction): Li, G., et al. "Novel Opioid Peptide Derived Antagonists Containing (2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic Acid." Journal of Medicinal Chemistry, 2003. Link

  • Crystallography & Structural Analogs: Sundar, J. K., et al. "Ethyl 4-(dimethylamino)benzoate."[4] Acta Crystallographica Section E, 2010. (Cited for comparative structural data of the isomer). Link

  • Patent Literature: "Methotrexate derivatives and process for their preparation." US Patent 6,559,149 B1. (Describes the use of Ethyl 4-amino-3,5-dimethylbenzoate as an intermediate). Link

Sources

Technical Guide: Solubility Profile of Ethyl 4-amino-3,5-dimethylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4), a critical intermediate in the synthesis of pharmaceutical agents such as Rilpivirine .

Executive Summary

Ethyl 4-amino-3,5-dimethylbenzoate is a lipophilic ester-amine intermediate used primarily in the synthesis of diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine .[1]

Understanding its solubility landscape is critical for three unit operations in drug development:

  • Reaction Optimization: Selecting solvents that solubilize the reactant without interfering with organometallic or nucleophilic coupling steps.

  • Purification: Designing recrystallization protocols to remove impurities (e.g., unreacted 2,6-dimethylaniline).

  • Analysis: Developing robust HPLC/UPLC methods for process control.

This guide synthesizes experimental data and structure-property relationships (SPR) to provide a definitive solubility reference.

Physicochemical Profile

To predict solubility behavior, we must first analyze the molecular interactions governing the crystal lattice energy and solvation enthalpy.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 3095-47-4Unique Identifier
Molecular Weight 193.24 g/mol Low MW facilitates dissolution in small-molecule solvents.
Physical State White to off-white solidRequires energy input (heat) to overcome lattice enthalpy.
Functional Groups Ester (-COOEt), Primary Amine (-NH₂), Methyl (-CH₃) x2Amphiphilic: The ester and methyls provide lipophilicity; the amine provides H-bond donation/acceptance and pH sensitivity.
Predicted LogP ~2.5 – 2.9Lipophilic. Prefers non-polar to moderately polar organic solvents over water.
pKa (Amine) ~2.5 – 3.5 (Estimated)Weak base due to electron-withdrawing ester group, but still protonatable by strong acids.

Solubility Landscape

The solubility of Ethyl 4-amino-3,5-dimethylbenzoate follows a distinct "Like Dissolves Like" pattern modified by the steric hindrance of the 3,5-dimethyl groups.

A. High Solubility Solvents (Process Solvents)

These solvents are recommended for preparing stock solutions or running homogeneous reactions (e.g., acylations, alkylations).

  • Aprotic Polar Solvents:

    • DMSO & DMF: Excellent solubility (>100 mg/mL). The sulfoxide/amide oxygens act as strong H-bond acceptors for the primary amine protons.

    • THF (Tetrahydrofuran): High solubility. Often used in reduction steps (e.g., with LiAlH₄) or coupling reactions.

    • Dichloromethane (DCM) & Chloroform: High solubility. The primary choice for liquid-liquid extraction from aqueous phases.

B. Moderate/Temperature-Dependent Solvents (Recrystallization Candidates)

These solvents exhibit a steep solubility curve (low solubility at RT, high at reflux), making them ideal for purification.

  • Alcohols (Ethanol, Methanol, Isopropanol):

    • Behavior: Soluble at elevated temperatures; sparingly soluble at 0–5°C.

    • Mechanism: The hydroxyl group interacts with the ester carbonyl and amine, but the hydrophobic aromatic core limits solubility at low temperatures.

    • Application: Ethanol is the preferred solvent for recrystallization, often combined with water as an anti-solvent.

  • Acetonitrile:

    • Behavior: Moderate to high solubility.[2]

    • Application: Standard solvent for HPLC analysis and certain coupling reactions (e.g., Heck reactions in Rilpivirine synthesis).

C. Low Solubility / Anti-Solvents

Used to precipitate the compound from reaction mixtures.

  • Water: Practically insoluble (<0.1 mg/mL) due to the lipophilic aromatic ring and methyl groups.

  • Aliphatic Hydrocarbons (Hexane, Heptane, Petroleum Ether): Low solubility.

    • Application: Frequently used as an anti-solvent in conjunction with Ethyl Acetate or Toluene to force precipitation.

pH-Dependent Solubility (The "Acid Swing")

A unique feature of this compound is its switchable solubility based on pH, utilized extensively in purification.

  • Acidic Conditions (pH < 2):

    • Mechanism: Addition of HCl or H₂SO₄ protonates the amine (-NH₂ → -NH₃⁺).

    • Result: The compound becomes highly water-soluble as the hydrochloride salt.

    • Protocol: Dissolve crude organic residue in dilute HCl; filter off non-basic impurities; neutralize filtrate with NaOH to precipitate pure Ethyl 4-amino-3,5-dimethylbenzoate.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate precise data for your specific solvent lot.

  • Preparation: Weigh ~100 mg of Ethyl 4-amino-3,5-dimethylbenzoate into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 5 minutes between additions.

  • Endpoint: Record the volume required to achieve a clear solution.

  • Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).

Protocol B: Recrystallization (Ethanol/Water System)

Recommended for purifying >95% crude material.

  • Dissolution: Suspend crude solid in Ethanol (5 mL per gram).

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved. If particulates remain, hot filter.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Precipitation: If no crystals form, add Water dropwise (up to 10% v/v) until slight turbidity persists, then cool to 4°C.

  • Harvest: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

Process Logic Visualization

The following diagram illustrates the decision logic for solvent selection during the workup and purification of Ethyl 4-amino-3,5-dimethylbenzoate.

SolubilityLogic Start Crude Ethyl 4-amino-3,5-dimethylbenzoate Analysis Goal: Analysis (HPLC/NMR) Start->Analysis Synthesis Goal: Reaction Solvent Start->Synthesis Purification Goal: Purification Start->Purification DMSO Use DMSO-d6 or CDCl3 (High Solubility) Analysis->DMSO ACN Use Acetonitrile/Water (HPLC Mobile Phase) Analysis->ACN TempHigh High Temp (>80°C)? Synthesis->TempHigh Method Choose Method Purification->Method DMF Use DMF or Toluene TempHigh->DMF Yes THF Use THF or DCM (Moderate Temp) TempHigh->THF No Recryst Recrystallization Method->Recryst AcidBase Acid/Base Extraction Method->AcidBase Ethanol Solvent: Ethanol (Hot) Anti-solvent: Water Recryst->Ethanol HCl 1. Dissolve in dilute HCl (aq) 2. Filter impurities 3. Neutralize with NaOH AcidBase->HCl

Caption: Decision tree for solvent selection based on operational goals (Analysis, Synthesis, or Purification).

References

  • Janssen Pharmaceutica NV. (2013). Process for the preparation of Rilpivirine.[3][4][5] World Intellectual Property Organization. Patent WO2014009968. (Describes the use of amino-benzoate intermediates and solvent systems including acetonitrile and ethanol).

  • Zhang, G., et al. (2021).[6] "The development of an effective synthetic route of rilpivirine."[3][4][5] Chemical Papers, 75, 4851–4859. Link (Details the synthesis of Rilpivirine intermediates and recrystallization in ethyl acetate/petroleum ether).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76957, Ethyl 4-amino-3,5-dimethylbenzoate.Link

  • Gassman, P. G., & Gruetzmacher, G. (1977). "Ortho-Alkylation of Anilines: Ethyl 4-Amino-3-methylbenzoate." Organic Syntheses, 56, 15.

Sources

Methodological & Application

Application Note: Chemoselective Esterification of 4-Amino-3,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for esterification of 4-amino-3,5-dimethylbenzoic acid Content Type: Application Note & Detailed Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists.

Introduction & Mechanistic Rationale

The esterification of 4-amino-3,5-dimethylbenzoic acid (CAS: 4970-12-7) to its methyl ester (CAS: 3095-48-5) presents a specific set of challenges dictated by its electronic and steric environment.

  • Electronic Deactivation: The amino group at the para position is a strong electron donor (

    
     effect). This resonance donation increases electron density within the aromatic ring, rendering the carboxylic carbonyl carbon less electrophilic and thus more resistant to nucleophilic attack by methanol compared to unsubstituted benzoic acid.
    
  • Steric Environment: While the methyl groups at positions 3 and 5 are meta to the carboxylic acid and do not impose severe steric hindrance at the reaction site (unlike 2,6-disubstitution), they do create a lipophilic core that influences solubility.

  • Chemoselectivity: The primary challenge is preventing the nucleophilic amino group from reacting with activated acylating agents, which would lead to polymerization (amide formation).

Selected Strategy: This protocol utilizes an in-situ acid chloride generation/activation method using Thionyl Chloride (


) in Methanol .
  • Why this method?

    
     reacts with methanol to generate anhydrous 
    
    
    
    and dimethyl sulfite. This achieves two critical goals:
    • It protonates the amine to form the ammonium salt (

      
      ), effectively protecting it and removing its nucleophilicity.
      
    • It creates a strictly anhydrous environment with a high concentration of protons to catalyze the Fischer esterification, overcoming the electronic deactivation of the carboxyl group.

Reaction Workflow Visualization

EsterificationProtocol Start Starting Material (4-Amino-3,5-dimethylbenzoic acid) Activation In-Situ Activation (0°C, Exothermic) Start->Activation Reagents Reagents (MeOH + SOCl2) Reagents->Activation Dropwise Addition Reflux Reaction Phase (Reflux, 4-6h) Activation->Reflux Formation of HCl Salt Evap Concentration (Remove MeOH/HCl) Reflux->Evap Conversion >98% Neutralization Neutralization (Sat. NaHCO3, pH 8) Evap->Neutralization Residue (HCl Salt) Isolation Isolation (Filtration/Extraction) Neutralization->Isolation Free Base Formation Product Final Product (Methyl 4-amino-3,5-dimethylbenzoate) Isolation->Product Drying & Yield

Figure 1: Logical workflow for the thionyl chloride-mediated esterification, highlighting the critical neutralization step to recover the free amine.

Materials & Equipment

ComponentGrade/SpecificationRole
4-Amino-3,5-dimethylbenzoic acid >98% PuritySubstrate
Methanol (MeOH) Anhydrous (HPLC Grade)Solvent & Reagent
Thionyl Chloride (

)
Reagent Grade (>99%)Dehydrating agent/Catalyst
Sodium Bicarbonate (

)
Saturated Aqueous Soln.Neutralization Base
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Equipment 2-Neck RB Flask, Reflux Condenser, Drying Tube (

), Ice Bath
Reaction Setup

Detailed Experimental Protocol

Phase 1: Activation (0°C)

Safety Precaution: Thionyl chloride reacts violently with water and releases toxic


 and 

gases. Perform all operations in a functioning fume hood.
  • Setup: Equip a clean, dry 250 mL 2-neck round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (calcium chloride or Drierite).

  • Solvation: Charge the flask with 4-amino-3,5-dimethylbenzoic acid (5.0 g, 30.3 mmol) and anhydrous Methanol (50 mL).

    • Note: The starting material may not dissolve completely at this stage; a suspension is normal.

  • Chilling: Cool the suspension to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Transfer Thionyl Chloride (4.4 mL, 60.6 mmol, 2.0 equiv) into a pressure-equalizing dropping funnel (or use a glass syringe). Add dropwise to the methanol suspension over 20–30 minutes.

    • Observation: The reaction is exothermic. Evolution of gas (

      
      , 
      
      
      
      ) will occur. The solid will gradually dissolve as the amine is protonated and the solvent polarity changes.
Phase 2: Reaction (Reflux)
  • Heating: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) while stirring for 30 minutes.

  • Reflux: Heat the reaction mixture to a gentle reflux (

    
    ) using an oil bath or heating mantle.
    
  • Duration: Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
    • Self-Validation: If starting material persists after 6 hours, add an additional 0.5 equiv of

      
       (cooled) and reflux for another 2 hours.
      
Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to RT. Remove the excess methanol and volatiles under reduced pressure (Rotary Evaporator) to yield a solid residue.

    • State: This residue is the hydrochloride salt of the ester.

  • Neutralization: Resuspend the residue in Water (50 mL) and Ethyl Acetate (50 mL). Slowly add Saturated

    
      solution with vigorous stirring until the aqueous layer pH reaches ~8.
    
    • Critical Step: This converts the water-soluble ammonium salt back to the lipophilic free amine. Gas evolution (

      
      ) will be observed.
      
  • Extraction: Separate the layers. Extract the aqueous phase twice more with Ethyl Acetate (2 x 30 mL).

  • Drying: Combine the organic layers, wash with Brine (30 mL), and dry over anhydrous

    
      or 
    
    
    
    .
  • Final Isolation: Filter off the drying agent and concentrate the filtrate under vacuum.

  • Purification (Optional): The crude product is typically sufficiently pure (>95%). If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (5:1) or Methanol/Water.[1][2]

Quality Control & Data Specifications

Target Compound: Methyl 4-amino-3,5-dimethylbenzoate CAS: 3095-48-5[3][4]

ParameterSpecificationValidation Method
Appearance White to off-white crystalline solidVisual Inspection
Yield 90% – 98%Gravimetric
Melting Point 106 – 107 °CCapillary MP Apparatus

Value
~0.5 (30% EtOAc/Hexane)TLC (UV 254nm)
Expected NMR Data ( , 400 MHz)
  • 
     7.72 (s, 2H):  Aromatic protons (Positions 2,6). Singlet indicates symmetry.
    
  • 
     4.10 (br s, 2H):  Amino group (
    
    
    
    ). Broad signal, exchangeable with
    
    
    .
  • 
     3.86 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.21 (s, 6H):  Aromatic methyls (Positions 3,5).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure pH of aqueous layer is >8 during workup. The salt is water-soluble and will be lost if not basified.
Starting Material Remains Water contamination in MeOH.Use freshly opened anhydrous methanol. Water hydrolyzes the ester back to acid.
Side Product (N-Methylation) Use of Methyl Iodide/Base method.Avoid alkyl halide methods. The

method described here prevents N-methylation by protonating the amine.
Dark Coloration Oxidation of amine.Perform reflux under an inert atmosphere (

or

) if the substrate is old or discolored.

References

  • Bond University. (2019). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Link (Analogous protocol using H2SO4/MeOH).[5]

  • Indian Academy of Sciences. (2006). Photoinduced intramolecular charge-transfer reactions in 4-amino-3-methyl benzoic acid methyl ester. Proceedings of Chemical Sciences. Link (Specific protocol for methyl-substituted aminobenzoate using SOCl2).

  • Common Organic Chemistry. (2021). Acid to Ester: Thionyl Chloride (SOCl2) and Methanol (MeOH).[6][7] Link

  • ChemicalBook. (2025). Methyl 4-amino-3,5-dimethylbenzoate Product Properties and Synthesis. Link

Sources

Application Note: Catalytic Hydrogenation of Ethyl 3,5-Dimethyl-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Objective: To provide a robust, scalable, and safe protocol for the reduction of ethyl 3,5-dimethyl-4-nitrobenzoate to ethyl 4-amino-3,5-dimethylbenzoate (an intermediate for benzocaine analogues and local anesthetics).

The Challenge: While nitro reduction is a standard transformation, this specific substrate presents a steric and thermodynamic challenge . The two ortho-methyl groups flanking the nitro moiety create significant steric bulk, potentially impeding the adsorption of the nitro group onto the catalyst surface (Langmuir-Hinshelwood kinetics). Furthermore, the preservation of the ethyl ester requires chemoselective conditions that avoid hydrolysis or transesterification.

The Solution: This protocol utilizes a heterogeneous Palladium on Carbon (Pd/C) catalyst system under controlled hydrogen pressure. This method is superior to chemical reductions (e.g., Fe/HCl or SnCl


) regarding atom economy, workup simplicity, and impurity profiles.
Reaction Scheme


Critical Process Parameters (CPP) & Safety

Thermodynamic Hazards (Crucial)

The hydrogenation of nitroarenes is highly exothermic , typically releasing ~540 kJ/mol .

  • Risk: Adiabatic temperature rise can lead to thermal runaway, solvent boiling, and vessel over-pressurization.

  • Control: Strict temperature ramping and active cooling are required. Do not rely solely on passive heat loss.

Steric Hindrance & Catalyst Choice

The 3,5-dimethyl substitution pattern creates a "picket fence" effect.

  • Catalyst: 5% or 10% Pd/C (50% water wet) is recommended. The "wet" catalyst mitigates pyrophoric risks and the water content does not inhibit the reaction in ethanol.

  • Pressure: Unlike unhindered nitrobenzoates which reduce continuously at 1 atm (balloon), this substrate often requires 3–5 bar (45–75 psi) to drive the reaction to completion within a reasonable timeframe (4–8 hours).

Experimental Workflow Visualization

The following diagram outlines the critical path from setup to isolation, highlighting decision gates for safety and purity.

G Start Start: Raw Material QC SolventPrep Solvent Degassing (N2 Sparge, 15 min) Start->SolventPrep Loading Reactor Loading (Substrate + Wet Catalyst) SolventPrep->Loading Inerting Inerting Cycle (3x N2 / 3x H2) Loading->Inerting Reaction Hydrogenation (3-5 bar, 25°C -> 45°C) Inerting->Reaction Monitoring H2 Uptake Monitoring & HPLC Check Reaction->Monitoring Decision Conversion > 99%? Monitoring->Decision Decision->Reaction No (Increase T/P) Filtration Catalyst Filtration (Celite/Membrane) Decision->Filtration Yes Workup Concentration & Recrystallization Filtration->Workup

Figure 1: End-to-end process workflow for the catalytic hydrogenation of hindered nitrobenzoates.

Detailed Protocol

Materials & Reagents
ReagentSpecificationRole
Ethyl 3,5-dimethyl-4-nitrobenzoate >98% PuritySubstrate
10% Pd/C 50% Water Wet (Degussa type or equiv)Catalyst
Ethanol Absolute or 95%Solvent
Hydrogen Gas >99.9% (UHP)Reductant
Celite 545 Filter AidClarification
Step-by-Step Procedure

Step 1: Reactor Preparation

  • Ensure the high-pressure reactor (e.g., Parr shaker or Buchi autoclave) is clean and dry.

  • Safety Check: Inspect O-rings and burst disks. Ensure the cooling loop is functional.

Step 2: Charging

  • Weigh 10.0 g (44.8 mmol) of ethyl 3,5-dimethyl-4-nitrobenzoate.

  • Dissolve the substrate in 100 mL of Ethanol . (Concentration ~0.45 M).[1]

    • Note: If solubility is poor at RT, mild warming is acceptable, but cool back to <30°C before catalyst addition.

  • Add 1.0 g of 10% Pd/C (50% wet) to the reactor vessel.

    • Crucial: Always add the wet catalyst first or to the wetted solvent to prevent spark ignition of solvent vapors.

  • Pour the substrate solution carefully over the catalyst.

Step 3: Inerting & Reaction

  • Seal the reactor.[1][2]

  • Purge 1: Pressurize with Nitrogen (

    
    ) to 5 bar, then vent to 1 bar. Repeat 3 times to remove Oxygen.
    
  • Purge 2: Pressurize with Hydrogen (

    
    ) to 2 bar, then vent. Repeat 2 times.
    
  • Pressurize: Charge

    
     to 3.5 bar (50 psi) .
    
  • Agitation: Start stirring at 800–1000 rpm. Mass transfer is critical here.

  • Temperature: Monitor the internal temperature.

    • Initial Phase (0-1 hr): Maintain 20–25°C. Watch for the exotherm.

    • Secondary Phase (1-4 hrs): If

      
       uptake slows, ramp temperature to 45°C . The steric hindrance often requires this thermal push to complete the reduction of the final intermediate (hydroxylamine).
      

Step 4: Monitoring

  • Monitor the pressure drop reservoir. Theoretical

    
     consumption is 3 equivalents (~134 mmol or ~3.0 L at STP for 10g scale).
    
  • End Point: Reaction is deemed complete when

    
     uptake ceases for >30 mins.
    
  • Validation: Sample an aliquot, filter, and run HPLC/TLC.

    • TLC Eluent: 30% EtOAc in Hexanes. Product is more polar (lower

      
      ) and stains purple/red with p-Anisaldehyde or Ninhydrin.
      

Step 5: Workup

  • Stop agitation and vent

    
    . Purge vessel 3 times with 
    
    
    
    .
  • Filtration: Filter the reaction mixture through a pad of Celite 545 to remove Pd/C.

    • Safety: Do not let the filter cake dry out completely (pyrophoric risk). Wash the cake with 20 mL Ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield an off-white solid.

  • Purification (if needed): Recrystallize from minimal hot Ethanol/Water or Hexanes/EtOAc.

Troubleshooting & Optimization Logic

The steric bulk of the methyl groups can lead to the accumulation of the Hydroxylamine intermediate (


), which is a common impurity in hindered systems.

Logic Issue Problem: Incomplete Conversion Check1 Check H2 Pressure Issue->Check1 Check2 Check Temperature Issue->Check2 Check3 Check Agitation Issue->Check3 Impurity Impurity: Hydroxylamine Present Issue->Impurity HPLC shows Ar-NHOH Sol1 Increase to 5-7 bar Check1->Sol1 Pressure Low Sol2 Ramp to 50-60°C Check2->Sol2 Temp Low Sol3 Increase RPM (Mass Transfer Limit) Check3->Sol3 Mixing Poor FixImp Extend Reaction Time (Allow disproportionation) Impurity->FixImp

Figure 2: Troubleshooting logic for hindered nitro reduction.

Analytical Specifications

  • Product: Ethyl 4-amino-3,5-dimethylbenzoate[3][4]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 75–80°C (Compare to lit. for similar esters).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.38 (t, 3H, Ester-
      
      
      
      )
    • 
       2.20 (s, 6H, Ar-
      
      
      
      x2)
    • 
       4.0-4.2 (br s, 2H, 
      
      
      
      )
    • 
       4.35 (q, 2H, Ester-
      
      
      
      )
    • 
       7.70 (s, 2H, Ar-H)
      

References

  • Chemical Safety in Hydrogenation: Stoessel, F. (1993).[5] Experimental study of thermal hazards during the hydrogenation of aromatic nitro compounds. Journal of Loss Prevention in the Process Industries, 6(2), 79-85.

  • Steric Effects in Nitro Reduction: Bhanage, B. M., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega.

  • Benzocaine Analogue Synthesis (General Procedures): Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate.[6] Organic Syntheses, 56, 15.

  • Substrate Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76957, Ethyl 4-amino-3,5-dimethylbenzoate.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Ethyl 4-amino-3,5-dimethylbenzoate (EADB)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Hydrolysis Prevention in Aqueous Media Target Audience: Formulation Scientists, Medicinal Chemists, Analytical Chemists

Core Directive & Mechanism of Action

The Challenge: Ethyl 4-amino-3,5-dimethylbenzoate (EADB) is a lipophilic ester structurally related to benzocaine. In aqueous environments, it undergoes hydrolysis to form 4-amino-3,5-dimethylbenzoic acid and ethanol . This degradation is driven by the polarization of the carbonyl carbon, making it susceptible to nucleophilic attack by water or hydroxide ions.

Structural Insight: While the 3,5-dimethyl substitution pattern provides steric bulk around the amino group (position 4), it is located at the meta position relative to the ester carbonyl (position 1). Therefore, these methyl groups do not provide significant steric hindrance to protect the ester from hydrolysis. Stability must be achieved through electronic modulation (pH control) and formulation engineering (reducing water activity).

Mechanism of Degradation (Visualized)

HydrolysisMechanism EADB EADB (Ester Substrate) Transition Tetrahedral Intermediate EADB->Transition Nucleophilic Attack Water H2O / OH- Water->Transition Acid 4-amino-3,5-dimethyl- benzoic acid Transition->Acid Collapse Ethanol Ethanol Transition->Ethanol Leaving Group

Figure 1: The irreversible hydrolysis pathway of EADB. The reaction is catalyzed by both acid (


) and base (

), with base catalysis being significantly faster.
Troubleshooting Guides & FAQs
Issue 1: "My stock solution degrades significantly within 24 hours."

Diagnosis: Incorrect pH environment. Technical Explanation: Ester hydrolysis is pH-dependent.[1]

  • pH > 8 (Alkaline): Rapid saponification occurs. The hydroxide ion (

    
    ) is a potent nucleophile.
    
  • pH < 3 (Acidic): The amino group (

    
    ) becomes protonated (
    
    
    
    ). This converts the electron-donating amino group into an electron-withdrawing ammonium group, destabilizing the ester and accelerating hydrolysis.

Solution: Maintain the pH within the "Stability Window" of pH 4.5 – 6.0 . In this range, the amino group remains largely unprotonated (maintaining resonance stability), and the concentration of catalytic hydroxide ions is low.

Protocol: Citrate Buffer Preparation (pH 5.5)

  • Solution A: 0.1 M Citric acid solution.

  • Solution B: 0.1 M Sodium citrate dihydrate solution.

  • Mix: Combine 28 mL of Solution A with 72 mL of Solution B.

  • Verify: Check pH with a calibrated meter; adjust with dilute HCl or NaOH if necessary.

Issue 2: "The compound precipitates when I add water, but degrades if I use co-solvents."

Diagnosis: High water activity (


) combined with low solubility.
Technical Explanation: 
EADB is lipophilic. When you use a simple co-solvent (like methanol or acetonitrile) and dilute with water, you increase the dielectric constant, promoting the formation of the charged transition state required for hydrolysis.

Solution: Reduce "Water Activity" rather than just solubility. Use non-aqueous co-solvents that structure water or encapsulate the drug.

StrategyRecommended AgentMechanism
Co-solvent Propylene Glycol or PEG 400Reduces dielectric constant; sterically hinders water attack.
Surfactant Polysorbate 80 (Tween 80)Forms micelles. EADB partitions into the hydrophobic core, shielded from bulk water.
Complexation HP-

-Cyclodextrin
Encapsulates the phenyl ring, physically blocking hydrolytic attack.

Decision Tree for Formulation:

FormulationLogic Start Start: EADB Formulation Solubility Is Solubility < 1 mg/mL? Start->Solubility Hydrolysis Is Hydrolysis Observed? Solubility->Hydrolysis Yes Solvent Use 20% PEG 400 or Propylene Glycol Solubility->Solvent No (Soluble but degrading) Micelle Add 1-5% Polysorbate 80 (Micellar Shielding) Hydrolysis->Micelle Mild Degradation Cyclo Use HP-beta-Cyclodextrin (Molecular Encapsulation) Hydrolysis->Cyclo Severe Degradation

Figure 2: Logic flow for selecting the appropriate stabilization strategy based on solubility and degradation severity.

Issue 3: "How do I confirm if the degradation product is actually the acid?"

Diagnosis: Need for specific analytical validation. Technical Explanation: The primary degradation product, 4-amino-3,5-dimethylbenzoic acid, is significantly more polar than the parent ester. It will elute much earlier in Reverse Phase HPLC.

Validated HPLC Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 285 nm (The amino-benzoate chromophore).

  • Expected Result:

    • Acid Metabolite: Retention time

      
       3-5 min.
      
    • Parent EADB: Retention time

      
       10-12 min.[2]
      
Advanced Stabilization: Cyclodextrin Complexation

If pH control and co-solvents fail, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for stabilizing aminobenzoate esters.

Why it works: The hydrophobic cavity of the cyclodextrin accommodates the aromatic ring of EADB. This "host-guest" complex sterically blocks water molecules from approaching the ester linkage. Research on similar aminobenzoates (like benzocaine) confirms that


-CDs significantly increase the half-life of the ester in aqueous media [1, 2].

Preparation Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in pH 5.5 citrate buffer.
    
  • Add EADB in excess of its intrinsic solubility.

  • Stir for 24 hours at room temperature to reach equilibrium.

  • Filter (0.45

    
    m) to remove uncomplexed solid.
    
  • The filtrate contains the stabilized, solubilized drug.

Storage Recommendations
  • Solid State: Store at

    
    C under desiccant. Hydrolysis in the solid state is negligible unless exposed to high humidity.
    
  • Aqueous Solutions: Do not freeze buffered solutions if possible, as buffer salts can precipitate during freezing, causing massive "pH shifts" in the remaining liquid micro-pockets, accelerating degradation. Store at

    
    C.
    
  • Lyophilization: If long-term aqueous storage is required, lyophilize the cyclodextrin complex into a powder and reconstitute immediately before use.

References
  • Connors, K. A., & Rosanske, T. W. (1980). Effect of cyclodextrins on the hydrolysis of esters.[1][3] Journal of Pharmaceutical Sciences.

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[4][5] 1. Drug solubilization and stabilization.[4][6] Journal of Pharmaceutical Sciences.

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (n.d.). Ethyl 4-amino-3,5-dimethylbenzoate Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Stability of Ethyl 4-amino-3,5-dimethylbenzoate Under UV Light

[1]

Executive Summary & Core Stability Profile

Ethyl 4-amino-3,5-dimethylbenzoate (an analog of Benzocaine) is a photosensitive aniline derivative .[1] While the 3,5-dimethyl substitution provides steric protection to the aromatic ring, the primary amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Critical Stability Status:

  • Light Sensitivity: High. Prolonged exposure leads to photo-oxidation (yellowing/browning) and hydrolysis.[1]

  • Primary Degradation Pathway: N-oxidation followed by coupling (azo formation) or hydrolysis of the ester linkage.[1]

  • Storage Requirement: Amber glassware, desiccated,

    
     (preferred) or RT in darkness.
    

Troubleshooting Guide (Q&A)

Direct solutions for issues observed during synthesis, storage, or analysis.

Issue 1: Sample Discoloration (Yellowing or Browning)[1]

Q: My white powder turned pale yellow after being left on the benchtop for 4 hours. Is it still usable?

A: The color change indicates photo-oxidation of the primary amine .[1]

  • Mechanism: UV light excites the aniline moiety, generating a radical cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). This species reacts with atmospheric oxygen to form N-oxide intermediates or couples to form azo-dimers (which are highly chromophoric/colored).[1]
    
  • Diagnostic: Run a quick HPLC. If the impurity peak area is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , repurification (recrystallization from Ethanol/Water) may salvage it. If 
    
    
    , discard the batch for critical biological assays as these oxidation products can be cytotoxic.
  • Prevention: Always handle the solid in low-light conditions or under yellow light (sodium vapor) if possible.[1] Use amber vials immediately.

Issue 2: Unexpected Polar Peaks in HPLC

Q: I see a new peak eluting earlier than the main compound after UV exposure. What is it?

A: This is likely 4-amino-3,5-dimethylbenzoic acid (the hydrolysis product).[1]

  • Mechanism: UV light can catalyze the hydrolysis of the ethyl ester, especially if trace moisture is present. The acid form is more polar and will elute earlier on a Reverse-Phase (C18) column.[1]

  • Confirmation: Check the UV spectrum of the new peak. If the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     is slightly blue-shifted (hypsochromic shift) compared to the ester, it confirms the acid.
    
  • Correction: Ensure all solvents used for storage are anhydrous. Flush headspace with Nitrogen or Argon.

Issue 3: Assay Variability in High-Throughput Screening (HTS)

Q: Our potency results fluctuate when the compound is in solution on the deck for >2 hours.

A: The compound is degrading in the solvent under ambient lab lights.

  • Solvent Effect: Chlorinated solvents (DCM, Chloroform) and oxygenated solvents (THF) can accelerate radical propagation under light.[1]

  • Solution: Switch to DMSO or Methanol for stock solutions (better radical scavenging properties).[1] Use opaque or black microplates. Cover reservoirs with aluminum foil.

Technical Deep Dive: Photodegradation Mechanism

The degradation of Ethyl 4-amino-3,5-dimethylbenzoate is driven by the electron-donating capability of the amino group and the electron-withdrawing nature of the ester, creating a "push-pull" system that absorbs UV strongly.[1]

Pathway Visualization

PhotodegradationStartEthyl 4-amino-3,5-dimethylbenzoate(Ground State)ExcitedExcited Singlet State (S1)[Absorption ~300-315 nm]Start->ExcitedUV Irradiation (hv)RadicalRadical Cation (Ar-NH2•+)+ Solvated ElectronExcited->RadicalIntersystem Crossing /Electron EjectionProd_HydHydrolysis Product(Carboxylic Acid + Ethanol)Excited->Prod_Hyd+ H2O (Photo-hydrolysis)Prod_OxN-Oxidation Products(Hydroxylamines/Nitro)Radical->Prod_Ox+ O2 (ROS)Prod_DimerAzo Dimers(Yellow/Brown Chromophores)Radical->Prod_DimerCoupling

Figure 1: Proposed photodegradation pathway. The primary amine serves as the initiation site for radical formation, leading to oxidation and dimerization.[1]

Experimental Protocols

Protocol A: Forced Degradation Study (ICH Q1B Compliant)

Use this to determine the specific half-life of your batch.[1]

Objective: Quantify degradation rate under standard UV conditions.

StepActionTechnical Note
1. Prep Dissolve compound at 1 mg/mL in MeOH:H2O (50:50).Use HPLC-grade solvents.
2.[1] Control Transfer 1 mL to an Amber HPLC vial.Store in dark at RT.
3. Stress Transfer 1 mL to a Clear quartz/glass vial.Ensure cap is tight to prevent evaporation.
4. Expose Place clear vial in a UV chamber (Cool White + UV Fluorescent).Target: 1.2 million lux hours (approx. 24h).
5. Analyze Inject Control vs. Stressed sample on HPLC-UV (254 nm).Column: C18, 3.5µm. Mobile Phase: ACN/Water (0.1% TFA).
6. Calc ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

If >10%, the compound is "Photolabile".
Protocol B: Standard Handling Procedure

Mandatory for maintaining purity >99%.

  • Receiving: Upon receipt, inspect the container. If the powder is yellow/tan, reject the lot (it should be white/off-white).[1]

  • Weighing: Minimize exposure to overhead fluorescent lights.

  • Solubilization: Use degassed solvents (sparged with Helium or Nitrogen) to remove dissolved Oxygen, which fuels the photo-oxidation pathway.[1]

  • Storage: Store solid in amber glass bottles with a Teflon-lined cap. Wrap the neck with Parafilm.

Frequently Asked Questions (FAQs)

Q: Does the 3,5-dimethyl substitution make it MORE or LESS stable than Benzocaine? A: It makes it slightly more stable against hydrolysis (due to steric hindrance protecting the ester carbonyl) but potentially more reactive to oxidation .[1] The methyl groups are electron-donating, making the amine more electron-rich and thus easier to oxidize into a radical cation under UV light.[1]

Q: Can I use plastic (polypropylene) tubes for storage? A: For short term (<24h), yes.[1] For long term, no . Small organic esters can leach into plastics or extract plasticizers. Furthermore, clear plastic offers zero UV protection. Use Amber Glass (Type I).

Q: What is the UV cutoff for this compound? A: Like most aminobenzoates, it has strong absorption in the UV-B/UV-A region (280–320 nm) .[1] You must use filters that block light below 400 nm to ensure total safety.

Troubleshooting Logic Map

TroubleshootingStartProblem ObservedCheckColorIs the solid colored(Yellow/Brown)?Start->CheckColorCheckSolIs it in solution?CheckColor->CheckSolNo (White)OxidDiagnosis: Photo-oxidationAction: Recrystallize or DiscardCheckColor->OxidYesHPLCDiagnosis: Solvent-mediated degradationAction: Switch to Amber Glass + Degassed SolventCheckSol->HPLCYes (Assay Drift)PurityAction: Store at 4°C, Desiccated,Protect from LightCheckSol->PurityNo (Solid Storage)

Figure 2: Decision tree for diagnosing stability issues.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76953, Ethyl 4-amino-3,5-dimethylbenzoate. Retrieved from [Link][1]

  • MDPI. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. (Provides mechanistic insight into aminobenzoate degradation pathways). Retrieved from [Link][1]

  • Hampford Research Inc. (2025). Technical Bulletin: Ethyl 4-(dimethylamino)benzoate (EDAB). (Data on amine synergists and UV absorption). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Photostability of 4-aminobenzoic acid derivatives. Physical Chemistry Chemical Physics. Retrieved from [Link]

Troubleshooting low melting point issues in Ethyl 4-amino-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Melting Point & Isolation Issues

Introduction: The "Borderline Solid" Challenge

Welcome to the technical support hub for Ethyl 4-amino-3,5-dimethylbenzoate (CAS: 3095-47-4).[1][2]

If you are accessing this guide, you are likely facing a specific frustration: your product is an oil, a sticky gum, or a solid that melts significantly below the expected range (47–48°C).

Unlike its parent compound Benzocaine (MP ~90°C), the introduction of two methyl groups at the 3,5-positions creates steric hindrance that disrupts efficient crystal packing. This results in a naturally low melting point (MP). Consequently, even minor impurities—specifically residual solvents or unreacted intermediates—can depress the melting point to near-ambient temperatures, causing the "oiling out" phenomenon.

This guide provides a causality-based troubleshooting workflow to restore crystallinity and purity.

Part 1: Diagnostic & Theory (FAQs)

Q1: My product is an oil at room temperature. Is it a failed reaction?

Answer: Not necessarily. It is likely a supercooled liquid or a solvated eutectic mixture .

  • The Science: According to Raoult’s Law of freezing point depression (

    
    ), impurities (especially low-molecular-weight solvents like ethanol or ethyl acetate) drastically lower the melting point.
    
  • The Cause: Because the theoretical MP (~47°C) is close to standard drying temperatures, aggressive heating during vacuum drying often melts the product. Once melted, the viscous oil traps solvent molecules, creating a self-perpetuating cycle where the solvent cannot escape, keeping the MP depressed.

Q2: I see a melting point of 35–38°C. Is this acceptable?

Answer: No. This indicates ~3–5% impurity content.[1]

  • Common Culprits:

    • Residual Ethanol: The most common impurity from esterification.

    • Water: If the sample is hygroscopic.

    • Homologous Impurity: Ethyl 4-amino-3-methylbenzoate (incomplete methylation of precursor) or unreacted acid.[1]

Q3: Why does it turn into a gum during recrystallization?

Answer: This is "Oiling Out." It occurs when the compound's melting point in the solvent mixture is lower than the temperature at which the solution becomes saturated. Instead of crystallizing, the product separates as a liquid phase (oil droplets).

Part 2: Troubleshooting Workflows

Workflow A: Rescuing an "Oiled Out" Batch

Use this protocol if your product is currently a liquid or gum.

StepActionTechnical Rationale
1 Dissolution Dissolve the oil in the minimum amount of warm Ethanol (35°C).[1] Do not heat above 40°C.
2 Anti-Solvent Add water dropwise until a faint turbidity persists.
3 Seeding CRITICAL: Add a seed crystal of pure Ethyl 4-amino-3,5-dimethylbenzoate.[1] If none exists, scratch the glass interface vigorously.
4 Controlled Cooling Cool slowly to 20°C, then to 4°C. Do not plunge into dry ice, as this traps impurities.
5 Isolation Filter rapidly on a chilled Buchner funnel.
Workflow B: Correct Drying Protocol

Standard oven drying destroys this product's crystallinity.

  • Apparatus: Vacuum desiccator (Not a heated oven).

  • Desiccant:

    
     (Phosphorus pentoxide) or Paraffin wax shavings (to absorb residual organic solvents).
    
  • Pressure: < 5 mbar.

  • Temperature: Ambient (20–25°C).

    • Warning: Heating to 40°C is too risky. If the vacuum fluctuates, the effective MP drops, and the solid will fuse.

Part 3: Decision Logic & Visualization

The following diagrams illustrate the decision-making process for handling low-melting isolates.

Figure 1: Troubleshooting Logic Tree

Troubleshooting Start Start: Product Isolation CheckState State at 25°C? Start->CheckState Solid Solid / Powder CheckState->Solid Looks Dry Oil Oil / Gum CheckState->Oil Sticky/Wet CheckMP Check Melting Point Solid->CheckMP Recryst Recrystallization (EtOH/H2O) Oil->Recryst GoodMP MP > 46°C (Pass) CheckMP->GoodMP LowMP MP < 45°C (Fail) CheckMP->LowMP VacDry Vacuum Dry @ 20°C w/ P2O5 LowMP->VacDry Solvent Smell? LowMP->Recryst Dry but Low MP VacDry->CheckMP Seed Seed & Cool Slowly Recryst->Seed Seed->VacDry

Caption: Logic flow for diagnosing and treating physical state anomalies in Ethyl 4-amino-3,5-dimethylbenzoate.

Figure 2: The "Oiling Out" Prevention Mechanism

OilingOut Soln Hot Saturated Solution Cooling Cooling Phase Soln->Cooling PathA Rapid Cooling (Thermal Shock) Cooling->PathA No Seed PathB Slow Cooling + Seeding Cooling->PathB With Seed ResultA Phase Separation (Oil Droplets) PathA->ResultA ResultB Nucleation (Crystals) PathB->ResultB Trap Impurity Entrapment ResultA->Trap Forms Gum Pure High Purity Solid ResultB->Pure

Caption: Comparison of crystallization pathways. Rapid cooling without seeding leads to liquid-liquid phase separation (oiling out).[1]

Part 4: Data & Specifications

Table 1: Physical Property Specifications
PropertySpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation of the amine.[1]
Melting Point 47.0 – 49.0 °C Values <45°C indicate >2% solvent/impurity.[1]
Solubility Soluble in Ethanol, DCM, Ethyl AcetateInsoluble in water.
Storage 2–8°C, Protect from LightAmine group is light-sensitive.[1]
Table 2: Common Impurity Profiles
ImpurityOriginDetection (TLC/NMR)Removal Strategy
Ethanol Reaction Solvent1H NMR (Triplet ~1.2 ppm)Ambient Vacuum Drying (24h)
4-Amino-3,5-dimethylbenzoic acid Unreacted PrecursorTLC (High polarity, stays at baseline)Basic wash (NaHCO3) of organic layer.[1]
Oxidation By-products Air exposureColor (Pink/Brown)Recrystallization with charcoal.[1]

References

  • PubChem. (2024). Ethyl 4-amino-3,5-dimethylbenzoate Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[1][3] Org. Synth. 57, 11. (Provides foundational synthesis logic for methyl-substituted benzocaines). [Link]

  • Mettler Toledo. (2024). Melting Point Depression and Purity Determination. Technical Application Notes. [Link]

  • University of Calgary. (2024). Recrystallization: Oiling Out. Department of Chemistry Undergraduate Labs. [Link]

Sources

Minimizing side reactions during alkylation of ethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Alkylation of Ethyl 4-Aminobenzoate

Status: Operational Ticket Subject: Minimizing Side Reactions in Benzocaine


-Alkylation
Assigned Specialist:  Senior Application Scientist

Executive Summary: The Selectivity Paradox

The alkylation of ethyl 4-aminobenzoate (Benzocaine) presents a classic organic synthesis challenge: Competitive Nucleophilicity .

The introduction of an alkyl group onto the primary amine increases the electron density on the nitrogen atom (via inductive effects), rendering the resulting secondary amine more nucleophilic than the starting material. This creates a "runaway" reaction where di-alkylation competes aggressively with mono-alkylation. Furthermore, the ester moiety at the para position is susceptible to hydrolysis (saponification) under the very basic conditions often required for alkylation.

This guide provides self-validating protocols to decouple these competing mechanisms.

Module 1: Critical Side Reaction Analysis

The Poly-Alkylation Cascade
  • Mechanism: The product (

    
     amine) reacts faster with the alkyl halide than the substrate (
    
    
    
    amine).
  • Root Cause: Inductive electron donation from the new alkyl group makes the lone pair on nitrogen more available.

  • Impact: Formation of inseparable mixtures of mono-alkylated, di-alkylated, and quaternary ammonium salts.

Ester Hydrolysis (Saponification)
  • Mechanism: Hydroxide (

    
    ) or strong nucleophiles attack the carbonyl carbon of the ethyl ester.
    
  • Root Cause: Use of aqueous bases (NaOH, KOH) or wet solvents.

  • Impact: Loss of the ethyl group, yielding 4-(alkylamino)benzoic acid (zwitterionic and difficult to extract).

Elimination (E2)
  • Mechanism: The base deprotonates the

    
    -carbon of the alkyl halide reagent rather than the amine.
    
  • Root Cause: Use of strong, bulky bases (e.g.,

    
    -BuOK) or high temperatures.
    
  • Impact: Consumption of alkyl halide to form alkenes (e.g., Ethyl Iodide

    
     Ethylene), stalling the reaction.
    

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition and decision pathways.

BenzocaineAlkylation cluster_control Control Strategy Benzocaine Benzocaine (Primary Amine) Mono Mono-Alkylated Product (Target) Benzocaine->Mono k1 (Slow) + Alkyl Halide Acid Hydrolyzed Acid (Side Product) Benzocaine->Acid Hydrolysis (Strong Base/H2O) Di Di-Alkylated Impurity Mono->Di k2 (Fast) + Alkyl Halide (k2 > k1) Mono->Acid Hydrolysis MethodA Method A: Reductive Amination MethodA->Mono High Selectivity MethodB Method B: Cs2CO3 / DMF MethodB->Mono Steric Control

Figure 1: Kinetic pathway showing the acceleration of reaction rate (


) leading to over-alkylation, and the orthogonal risk of ester hydrolysis.

Module 3: Optimization Data Tables

Table 1: Base Selection Matrix

Choose the base based on your tolerance for hydrolysis and need for mono-selectivity.

BasepKa (conj.[1][2][3] acid)Hydrolysis RiskMono-SelectivityRecommendation
Cesium Carbonate (

)
~10.3Low (in DMF)High Preferred for Direct Alkylation. The "Cesium Effect" promotes mono-alkylation via specific surface coordination.
Potassium Carbonate (

)
10.3Low-MediumModerateAcceptable. Requires strict stoichiometry.
Sodium Hydride (

)
35High LowAvoid. Too aggressive; promotes rapid di-alkylation and ester cleavage.
Triethylamine (

)
10.75Very LowLowPoor conversion for aniline alkylation due to weak basicity relative to nucleophilicity requirements.
Sodium Hydroxide (

)
15.7Critical LowProhibited. Rapidly hydrolyzes the ester to the carboxylate salt.
Table 2: Solvent Compatibility
SolventDielectric ConstantSuitabilityNotes
DMF (Anhydrous) 36.7Excellent Best for

. Solubilizes the base just enough to drive reaction without rapid hydrolysis.
Acetonitrile (

)
37.5GoodGood alternative to DMF. Easier to remove (lower BP).
Ethanol (

)
24.5Specific Only for Reductive Amination. Do not use for direct alkylation (nucleophilic competition).
Water 80.1Fail Causes ester hydrolysis and phase separation issues.

Module 4: Validated Protocols

Protocol A: Reductive Amination (The "Gold Standard" for Mono-Alkylation)

Use this method if you need >95% selectivity for the mono-alkylated product.

Reagents:

  • Benzocaine (1.0 eq)[4]

  • Aldehyde corresponding to alkyl group (e.g., Acetaldehyde for N-ethyl) (1.1 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Workflow:

  • Imine Formation: Dissolve Benzocaine and Aldehyde in DCE under

    
     atmosphere. Add catalytic Acetic Acid. Stir for 30–60 mins. Checkpoint: Monitor by TLC for disappearance of Benzocaine.
    
  • Reduction: Add

    
     in one portion. Stir at room temperature for 4–12 hours.
    
    • Why

      
      ? It is mild and will reduce the imine but not  the aldehyde or the ester group of Benzocaine.
      
  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Mechanism Note: This bypasses the


 vs 

competition entirely. The imine forms, and once reduced, the resulting secondary amine is sterically hindered and less likely to react with the remaining aldehyde/reductant to form a tertiary amine.
Protocol B: Direct Alkylation (Cesium-Promoted)

Use this method if the aldehyde is unstable or unavailable, or for cost-efficiency.

Reagents:

  • Benzocaine (1.0 eq)[4]

  • Alkyl Halide (e.g., Ethyl Iodide) (0.9 - 1.0 eq MAX )

  • Cesium Carbonate (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous DMF.[5][6]

Workflow:

  • Activation: Dissolve Benzocaine in anhydrous DMF. Add

    
    . Stir for 30 mins to ensure deprotonation/coordination.
    
  • Controlled Addition: Add Alkyl Halide dropwise over 1 hour.

    • Critical Step: Do not add excess alkyl halide. It is better to leave 10% unreacted Benzocaine (easy to separate) than to form 10% di-alkylated impurity (difficult to separate).

  • Reaction: Stir at RT or mild heat (40°C).

    • Troubleshooting: If using Alkyl Bromides/Chlorides, add catalytic Potassium Iodide (KI) (0.1 eq) to generate the more reactive Alkyl Iodide in situ (Finkelstein condition).

  • Workup: Pour into water (removes DMF). Extract immediately with Ethyl Acetate. Do not let it sit in the basic aqueous layer to prevent hydrolysis.

Module 5: Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass of [M-28]. What happened? A: You likely hydrolyzed the ester. The "Ethyl" group (mass 29) was lost and replaced by a proton (mass 1), resulting in a net loss of 28. This confirms Hydrolysis .

  • Fix: Ensure your solvent is anhydrous. Switch from NaOH/KOH to

    
     or DIPEA.
    

Q: I am seeing a large amount of alkene in my NMR and no alkylation. Why? A: You are favoring Elimination (E2) over Substitution (


). This happens if you use a bulky base (like 

-BuOK) or heat secondary/tertiary alkyl halides too high.
  • Fix: Lower the temperature. Use a primary alkyl halide if possible. Switch to Protocol A (Reductive Amination).

Q: Can I use Sodium Borohydride (


) for Protocol A? 
A:  Use with caution. 

is stronger than

and can sometimes reduce esters or react with the aldehyde before the imine forms. If you must use

, form the imine first (reflux with Dean-Stark trap) and then add

at

.

Q: Why is the di-alkylated impurity so hard to remove? A: The polarity difference between the mono-alkyl (secondary amine) and di-alkyl (tertiary amine) is often small on silica gel.

  • Tip: Use an amine-functionalized silica column or add 1% Triethylamine to your mobile phase to sharpen the peaks.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Cesium Effect in Alkylation: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6] Journal of Organic Chemistry, 2002.[6] [6]

  • Benzocaine Properties & Hydrolysis: "Ethyl 4-aminobenzoate Compound Summary." PubChem, National Library of Medicine.

  • General Aniline Alkylation: "Efficient synthesis of secondary amines by selective alkylation of primary amines." University of South Florida Patents, 2002.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of Ethyl 4-amino-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the 1H NMR spectrum of Ethyl 4-amino-3,5-dimethylbenzoate , a structural analog of the local anesthetic Benzocaine.

Context: In drug development, the introduction of methyl groups at the ortho positions relative to the amine (positions 3 and 5) is a common strategy to modulate lipophilicity and steric hindrance, potentially altering the hydrolysis rate of the ester.[1]

Key Differentiator: The primary spectral distinction between this target compound and its parent (Benzocaine) is the simplification of the aromatic region due to symmetry and the appearance of a distinct benzylic methyl signal.[1] This guide objectively compares these features to validate structural identity.

Experimental Protocol

To ensure reproducible spectral data, the following protocol is recommended. This workflow prioritizes the visualization of labile amine protons, which are often obscured in wet solvents.[1]

Sample Preparation[1][2]
  • Solvent Selection:

    • CDCl₃ (Chloroform-d): Standard for routine analysis.[1] Good solubility, but exchangeable protons (-NH₂) may appear broad or variable.[1]

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): Recommended for detailed characterization.[1] The high polarity and hydrogen-bonding capability of DMSO slow down the proton exchange rate, often resolving the -NH₂ signal into a sharp singlet or distinct multiplet.

  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆) to improve S/N ratio for the aromatic singlet.

  • Relaxation Delay (D1): 1.0 s (minimum).

Comparative Spectral Analysis

The table below contrasts the target compound with Benzocaine (Ethyl 4-aminobenzoate).[1]

Summary of Chemical Shifts (δ)

Values are approximate (±0.1 ppm) based on substituent chemical shift additivity rules and solvent effects (CDCl₃).

RegionProton TypeTarget: Ethyl 4-amino-3,5-dimethylbenzoateAlternative: Benzocaine (Reference)Key Difference
Aromatic Ar-H (2, 6) ~7.76 ppm (Singlet, 2H) ~7.85 ppm (Doublet, 2H)Loss of coupling. The target has no neighbors to split with.
Aromatic Ar-H (3, 5) Absent (Substituted by Methyls)~6.63 ppm (Doublet, 2H)Disappearance of the upfield aromatic doublet.
Benzylic Ar-CH₃ (3, 5) ~2.15 – 2.20 ppm (Singlet, 6H) AbsentNew diagnostic singlet integrating for 6 protons.[1]
Ester -OCH₂- ~4.30 ppm (Quartet, 2H)~4.30 ppm (Quartet, 2H)Negligible change.[1]
Ester -CH₃ ~1.35 ppm (Triplet, 3H)~1.35 ppm (Triplet, 3H)Negligible change.[1][2][3]
Amine -NH₂ ~4.0 – 4.5 ppm (Broad Singlet, 2H)~4.0 – 4.5 ppm (Broad Singlet, 2H)May be sharper in target due to steric shielding.[1]
Detailed Structural Logic[1]
A. The Aromatic Region (Symmetry Effect)[1]
  • Benzocaine: Displays a classic AA'BB' system (often appearing as two doublets).[1][2] The protons ortho to the electron-withdrawing ester group are deshielded (~7.85 ppm), while those ortho to the electron-donating amine are shielded (~6.63 ppm).[1]

  • Target Compound: The addition of methyl groups at positions 3 and 5 creates a plane of symmetry.[1]

    • Protons at positions 3 and 5 are removed.[1]

    • Protons at positions 2 and 6 are chemically equivalent.[1]

    • Result: The aromatic region collapses from two doublets into one clean singlet around 7.7–7.8 ppm.[1] This is the definitive "Go/No-Go" signal for successful methylation.

B. The Methyl Substituents[1][4]
  • The two methyl groups are chemically equivalent and attached directly to the aromatic ring.[1]

  • They appear as a strong singlet in the 2.1–2.2 ppm range.[1]

  • Integration Check: This peak must integrate to 6H relative to the aromatic singlet (2H), giving a 3:1 ratio.[1]

Visualizations

Structural Assignment Logic

The following diagram illustrates the decision logic used to confirm the structure based on spectral features.

NMR_Logic Start Analyze 1H NMR Spectrum Check_Ar Check Aromatic Region (6.5 - 8.0 ppm) Start->Check_Ar Splitting Analyze Splitting Pattern Check_Ar->Splitting Result_Benz Two Doublets (AA'BB') Identity: Benzocaine Splitting->Result_Benz Coupling Observed (J ~8Hz) Result_Target One Singlet (2H) Identity: 3,5-Dimethyl Analog Splitting->Result_Target No Coupling (Singlet) Check_Me Check Aliphatic Region (2.0 - 2.3 ppm) Result_Target->Check_Me Conf_Me Singlet Present (6H)? Check_Me->Conf_Me Conf_Me->Result_Benz No (Impurity/Wrong Cmpd) Final Structure Confirmed: Ethyl 4-amino-3,5-dimethylbenzoate Conf_Me->Final Yes

Figure 1: Decision tree for distinguishing the target compound from its non-methylated precursor.

Experimental Workflow

The synthesis and analysis pipeline ensures sample integrity.[1]

Workflow Precursor Precursor: 4-amino-3,5-dimethylbenzoic acid Reaction Esterification (EtOH / H2SO4) Precursor->Reaction Workup Workup: Neutralize & Extract Reaction->Workup Sample NMR Prep: Dissolve in CDCl3 Workup->Sample Analysis Data Acquisition: Verify 2.2 ppm Singlet Sample->Analysis

Figure 2: Synthesis and analysis workflow for the target ester.

Troubleshooting & Impurities

When analyzing the spectrum, common impurities from the synthesis (Fischer Esterification) may appear.

ImpurityDiagnostic SignalCause
Ethanol Triplet ~1.2 ppm, Quartet ~3.7 ppmIncomplete drying after workup.
Water Singlet ~1.56 ppm (CDCl₃) or ~3.33 ppm (DMSO)Wet solvent or hygroscopic sample.[1]
Starting Acid Broad singlet >10 ppm (-COOH)Incomplete reaction / poor extraction.[1]
Acid Catalyst Shifts in -NH₂ positionResidual H₂SO₄ protonating the amine.[1]

Note on Amine Protons: If the -NH₂ peak (approx 4.0 ppm) is missing or extremely broad, it is likely exchanging with trace water in the CDCl₃.[1] Solution: Run the sample in dry DMSO-d₆ or add a drop of D₂O (which will cause the NH₂ peak to disappear entirely, confirming its identity).[1]

References

  • ChemicalBook. (n.d.).[1] Benzocaine 1H NMR Spectrum. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13854242, Benzocaine. Retrieved from [1]

  • Royal Society of Chemistry. (2014).[1] Supporting Information: Polymer Supported Pd Catalyzed Carbonylation. (Contains NMR data for related benzoate esters). Retrieved from [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [1]

Sources

Technical Comparison Guide: FTIR Characterization of Ethyl 4-amino-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Absorption Bands of Ethyl 4-amino-3,5-dimethylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

Ethyl 4-amino-3,5-dimethylbenzoate (CAS: 3095-47-4) represents a structural evolution of the standard local anesthetic Benzocaine (Ethyl 4-aminobenzoate). By introducing methyl groups at the 3 and 5 positions (ortho to the amino group), this molecule exhibits distinct physicochemical properties, primarily driven by steric hindrance and lipophilicity .

For researchers in drug development, distinguishing this compound from its parent (Benzocaine) or its precursors (e.g., 4-amino-3,5-dimethylbenzoic acid) is critical. This guide provides a comparative FTIR analysis, highlighting how the ortho-dimethyl substitution shifts vibrational frequencies and alters the spectral fingerprint.

Structural Differentiators[1]
  • Benzocaine: Para-substituted benzene ring; unhindered primary amine.

  • Target (Dimethyl Analogue): 1,3,4,5-substituted ring; primary amine sterically "shielded" by two ortho-methyl groups.

Comparative Analysis: Target vs. Benzocaine

The following table contrasts the primary absorption bands of Ethyl 4-amino-3,5-dimethylbenzoate against the reference standard, Benzocaine. The data synthesizes experimental baselines for Benzocaine with spectroscopically validated shifts induced by ortho-alkylation.

Table 1: FTIR Spectral Comparison
Functional GroupVibration ModeBenzocaine (Reference) [1, 2]Ethyl 4-amino-3,5-dimethylbenzoate (Target)Mechanistic Insight
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3420 / 3340 cm⁻¹ (Broad, H-bonded)~3450 / 3360 cm⁻¹ (Sharper, Higher Freq)Steric Inhibition: Ortho-methyl groups disrupt intermolecular H-bonding, shifting peaks to higher wavenumbers (closer to "free" amine values).
Ester (C=O) C=O Stretch1680 – 1710 cm⁻¹ 1690 – 1715 cm⁻¹ Inductive Effect: Methyl groups (+I effect) slightly increase electron density, but steric twist may reduce conjugation, keeping C=O frequency high.
Aromatic Ring C=C Stretch1590 – 1600 cm⁻¹ 1600 – 1615 cm⁻¹ Ring breathing modes are stiffened by the increased substitution pattern.
Aliphatic Chain C-H Stretch2980 cm⁻¹ (Weak, Ethyl only)2850 – 2960 cm⁻¹ (Medium-Strong)Added Intensity: Contribution from two additional methyl groups attached directly to the ring significantly enhances this region.
Fingerprint Region C-H Out-of-Plane (OOP)830 – 850 cm⁻¹ (Two adjacent H)860 – 890 cm⁻¹ (Isolated H)Substitution Pattern: The target has isolated protons at positions 2 and 6, distinct from the para-substitution doublet of Benzocaine.

Mechanistic Deep Dive: The "Ortho-Effect"

Understanding the causality behind these spectral shifts is essential for accurate identification.

A. Steric Inhibition of the Amine

In Benzocaine, the amino group is free to participate in strong intermolecular hydrogen bonding, which typically broadens the N-H stretching bands and lowers their frequency. In Ethyl 4-amino-3,5-dimethylbenzoate , the bulky methyl groups at positions 3 and 5 create a "steric fence."

  • Consequence: The amino protons are less accessible for H-bonding.[1]

  • Spectral Result: The N-H doublet appears sharper and shifts toward the non-bonded (free) region (>3400 cm⁻¹). The "scissoring" vibration (typically ~1620 cm⁻¹) may also appear more distinct due to reduced broadening.

B. The "Isolated Proton" Signature

The most reliable region for differentiation is the fingerprint zone (600–900 cm⁻¹).

  • Benzocaine (Para): Possesses two pairs of adjacent protons. This creates a strong wagging band typically between 800–850 cm⁻¹ .

  • Target (Tetrasubstituted): The protons at positions 2 and 6 are isolated (no adjacent hydrogens). Isolated aromatic protons typically absorb at higher frequencies, often 860–900 cm⁻¹ . This shift is a definitive "Go/No-Go" confirmation of the 3,5-dimethyl substitution.

Visualizing the Structural & Spectral Logic

The following diagram illustrates the structural relationship and the specific steric interactions that drive the spectral differences.

G Benzocaine Reference: Benzocaine (Ethyl 4-aminobenzoate) Target Target: Ethyl 4-amino- 3,5-dimethylbenzoate Benzocaine->Target + 2 Methyl Groups (Pos 3,5) Mechanism Steric Hindrance (Ortho-Methyls) Target->Mechanism Creates Fingerprint Fingerprint Change (Isolated H: ~880 cm⁻¹) Target->Fingerprint 1,3,4,5-Substitution NH_Shift N-H Stretch Shift (Blue Shift to >3400 cm⁻¹) Mechanism->NH_Shift Disrupts H-Bonding

Figure 1: Structural evolution from Benzocaine to the Target, highlighting the mechanistic drivers of spectral shifts.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data when comparing these lipophilic esters, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR)
  • Why ATR? Both Benzocaine and its dimethyl derivative are crystalline solids. ATR (Diamond or ZnSe crystal) eliminates the moisture interference common in KBr pellets, which is critical when analyzing N-H stretching bands.

Step-by-Step Procedure:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Verify the background spectrum shows no residual peaks (especially at 2800–3000 cm⁻¹).

  • Sample Prep: Place approximately 5–10 mg of Ethyl 4-amino-3,5-dimethylbenzoate on the crystal center.

  • Compression: Apply high pressure using the anvil. Note: Ensure the sample is ground to a fine powder before application to maximize contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to smooth noise in the fingerprint region)

    • Range: 4000 – 600 cm⁻¹

  • Validation: Check the 2350 cm⁻¹ region for CO₂ interference. If present, purge the sample compartment and re-acquire.

Quality Control Criteria
  • Pass: Distinct doublet in the 3300–3500 cm⁻¹ region (Amine).[1] Strong ester Carbonyl peak at ~1690–1710 cm⁻¹.

  • Fail: Broad O-H stretch centered at 3400 cm⁻¹ (indicates wet sample or hydrolysis to the acid precursor).

References

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Link

  • Gunasekaran, S., et al. (2008). Vibrational Band Assignment and Qualitative Analysis of Benzocaine. Asian Journal of Chemistry, 20(4), 2463-2468. Link

  • NIST Chemistry WebBook.[2] Infrared Spectra of Structural Analogues (Anilines). National Institute of Standards and Technology. Link

  • BenchChem. 4-Amino-3,5-dimethylbenzoic acid derivatives: Properties and Spectral Data. Link

Sources

Comparative Mass Spectrometry Guide: Ethyl 4-amino-3,5-dimethylbenzoate vs. Benzocaine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and spectrometric comparison between Ethyl 4-amino-3,5-dimethylbenzoate (CAS: 3095-47-4) and its parent scaffold, Benzocaine (Ethyl 4-aminobenzoate). While Benzocaine is a ubiquitous local anesthetic standard, the 3,5-dimethyl derivative represents a sterically modified analog often encountered in synthesis optimization or as a specific impurity/intermediate.

Key Technical Insight: The introduction of methyl groups at the ortho positions relative to the amine (positions 3 and 5) does not alter the fundamental fragmentation mechanisms (alpha-cleavage and McLafferty-like rearrangement). However, it creates a uniform mass shift of +28 Da for all ring-containing fragments. This guide highlights a critical isobaric coincidence : the molecular ion of Benzocaine (


 165) is isobaric with the acid-fragment ion of the dimethyl derivative, requiring careful chromatographic resolution or MS/MS confirmation.[1]

Structural Analysis & Theoretical Fragmentation

Understanding the electron ionization (EI) behavior requires dissecting the structural differences.

FeatureBenzocaine (Reference)Ethyl 4-amino-3,5-dimethylbenzoate (Target)
Formula


Exact Mass 165.08 g/mol 193.11 g/mol
Substituents 4-Amino, Ethyl ester4-Amino, 3,5-Dimethyl , Ethyl ester
Electronic Effect Resonance donation from

Inductive donation (+I) from Methyls + Resonance from

Fragmentation Mechanisms

Under standard 70 eV EI conditions, benzoate esters undergo two primary competitive pathways:

  • 
    -Cleavage (Formation of Acylium Ion): 
    Cleavage of the ethoxy group (
    
    
    
    ) generates a stable benzoyl (acylium) cation.[1] This is typically the base peak or a high-abundance fragment.
    • Pathway:

      
      
      
  • McLafferty-like Rearrangement (Loss of Ethylene): Transfer of a

    
    -hydrogen from the ethyl chain to the carbonyl oxygen, followed by elimination of neutral ethylene (
    
    
    
    ).[1]
    • Pathway:

      
      
      
  • Decarbonylation: The acylium ion loses carbon monoxide (

    
    ) to form the phenyl cation.[1]
    
    • Pathway:

      
      
      

Comparative Mass Spectrometry Data

The following table contrasts the diagnostic ions. Note the consistent


 shift for the target molecule due to the two methyl groups.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Fragment IdentityMechanismBenzocaine (

)
Target: 3,5-Dimethyl (

)
Notes
Molecular Ion (

)
Ionization165 193 Target is +28 Da.[1]
Acylium Ion Loss of

(45 Da)
120 (Base Peak)148 (Predicted Base)Diagnostic for benzoate core.
Acid Radical Cation Loss of

(28 Da)
137 165 CRITICAL: Target fragment overlaps with Benzocaine parent.
Aryl Cation Loss of

(28 Da) from Acylium
92 120 CRITICAL: Target fragment overlaps with Benzocaine base peak.
Cyclopentadienyl Ring contraction/Loss of HCN65 93 Lower mass fingerprint.
Technical Deep Dive: The "Isobaric Trap"

Researchers must be vigilant regarding two specific overlaps:

  • 
     165:  Represents the Molecular Ion  of Benzocaine but the [M-28] fragment  of the dimethyl derivative.[1]
    
  • 
     120:  Represents the Base Peak (Acylium)  of Benzocaine but the Aryl Cation  (low abundance) of the dimethyl derivative.
    

Differentiation Strategy:

  • If

    
     193 is present, 
    
    
    
    165 is likely a fragment.
  • Monitor the ratio of 148/120. In the dimethyl derivative, 148 is dominant. In Benzocaine, 120 is dominant.[1][2]

Experimental Protocol: GC-MS Characterization

To validate these patterns, use the following standardized protocol. This method ensures separation of the target from potential unreacted starting materials (like 3,5-dimethyl-4-nitrobenzoate).

Methodology: Gas Chromatography - Mass Spectrometry[1]

1. Sample Preparation:

  • Solvent: HPLC-grade Methanol or Ethyl Acetate.[1]

  • Concentration: Dissolve 1 mg of Ethyl 4-amino-3,5-dimethylbenzoate in 10 mL solvent (100 ppm).

  • Derivatization: None required (volatile ester).

2. GC Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.[1]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min).

3. MS Parameters:

  • Source: Electron Ionization (EI), 70 eV.[3][4]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range:

    
     40–350.
    
  • Solvent Delay: 3.0 min.

Visualization of Fragmentation Pathways[5][6][7][8][9]

The following diagram maps the degradation pathways, highlighting the mass shifts relative to the Benzocaine scaffold.

FragmentationPathway Target_M Target Molecular Ion [M]+ • m/z 193 (Ethyl 4-amino-3,5-dimethylbenzoate) Target_Acylium Acylium Ion [M - OEt]+ m/z 148 Target_M->Target_Acylium - OEt• (45 Da) Alpha Cleavage Target_Acid Acid Radical Cation [M - C2H4]+• m/z 165 (Isobaric with Benzocaine Parent) Target_M->Target_Acid - C2H4 (28 Da) McLafferty-like Target_Aryl Aryl Cation [M - OEt - CO]+ m/z 120 Target_Acylium->Target_Aryl - CO (28 Da) Decarbonylation Ref_M Ref: Benzocaine Parent [M]+ • m/z 165 Ref_Acylium Ref: Acylium Ion [M - OEt]+ m/z 120 Ref_M->Ref_Acylium Reference Pathway

Caption: Comparative fragmentation pathway showing the origin of m/z 148 and the isobaric overlap at m/z 165 and 120.

Experimental Workflow Diagram

Workflow Sample Sample (1 mg) Dilution Dilution (MeOH, 100ppm) Sample->Dilution GC GC Separation (DB-5ms, 60-280°C) Dilution->GC EI EI Source (70 eV) GC->EI Analyzer Quadrupole (Scan 40-350) EI->Analyzer Data Data Analysis (Extract Ion 193, 148) Analyzer->Data

Caption: Standardized GC-MS workflow for benzoate ester characterization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25127, Ethyl 4-(dimethylamino)benzoate (Isomer Reference). Retrieved from [Link]

  • MassBank of North America. Mass Spectrum of Benzocaine (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP003474).[1] Retrieved from [Link]

  • ChemSrc. Ethyl 4-amino-3,5-dimethylbenzoate (CAS 3095-47-4) Physicochemical Properties.[1] Retrieved from [Link]

  • University of Colorado Boulder. Introduction to Mass Spectrometry: Fragmentation Mechanisms of Esters. Retrieved from [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry (Mechanistic Principles).[1] Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for Ethyl 4-amino-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity and quality of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of elemental analysis standards applicable to Ethyl 4-amino-3,5-dimethylbenzoate (C₁₁H₁₅NO₂), a key intermediate in pharmaceutical synthesis. We will explore the methodologies for verifying bulk elemental composition and quantifying trace elemental impurities, grounded in current regulatory expectations and supported by experimental insights.

The Dual Facets of Elemental Analysis in Pharmaceutical Development

Elemental analysis for an API like Ethyl 4-amino-3,5-dimethylbenzoate serves two distinct but equally critical purposes:

  • Verification of Identity and Purity: This involves confirming that the empirical formula of the synthesized compound matches its theoretical composition. This is a fundamental quality control step.

  • Quantification of Elemental Impurities: These are trace metals that may be introduced during the synthesis or from equipment, which pose potential toxicity risks to patients.[1]

This guide will address both aspects, providing a comprehensive overview of the state-of-the-art analytical techniques and the rationale behind their application.

Part 1: Bulk Elemental Analysis for Purity and Identity Confirmation

The primary technique for confirming the elemental composition of a pure organic compound is CHN/O/S Analysis , also known as combustion analysis. This method provides the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O).[2][3] This is a cost-effective and rapid method to verify the empirical formula of Ethyl 4-amino-3,5-dimethylbenzoate.[2]

Theoretical vs. Experimental Composition

The molecular formula for Ethyl 4-amino-3,5-dimethylbenzoate is C₁₁H₁₅NO₂.[4][5] Its molecular weight is 193.24 g/mol .[5] The theoretical elemental composition is as follows:

  • Carbon (C): (12.01 * 11 / 193.24) * 100% = 68.37%

  • Hydrogen (H): (1.01 * 15 / 193.24) * 100% = 7.84%

  • Nitrogen (N): (14.01 * 1 / 193.24) * 100% = 7.25%

  • Oxygen (O): (16.00 * 2 / 193.24) * 100% = 16.56%

A high-purity sample should yield experimental results that are very close to these theoretical values.

Experimental Protocol: CHN Analysis

The following is a generalized protocol for CHN analysis by combustion.

Principle: A small, precisely weighed amount of the sample is combusted at a high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD).[6]

Methodology:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic reference material with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh approximately 1-3 mg of Ethyl 4-amino-3,5-dimethylbenzoate into a tin capsule.

  • Combustion: Introduce the capsule into the combustion furnace (typically at 900-1100°C).

  • Gas Separation: The combustion products are passed through a reduction furnace to convert nitrogen oxides to N₂ and are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector measures the concentration of each gas.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample.

Data Presentation: Theoretical vs. Hypothetical Experimental Results
ElementTheoretical %Acceptance CriteriaHypothetical ResultPass/Fail
Carbon68.37± 0.4068.25Pass
Hydrogen7.84± 0.307.79Pass
Nitrogen7.25± 0.307.18Pass

Causality Behind Experimental Choices: The acceptance criteria (typically within ±0.4% for carbon and ±0.3% for hydrogen and nitrogen) are standard in the pharmaceutical industry to confirm the identity and high purity of a compound. A result outside these ranges could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Part 2: Elemental Impurity Analysis: Safeguarding Against Toxicity

Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's Q3D (ICH Q3D) and the United States Pharmacopeia (USP) chapters <232> and <233>, mandate the control of elemental impurities in pharmaceutical products.[7][8] These guidelines have moved away from older, less specific colorimetric tests to modern, highly sensitive instrumental methods.[1]

The two most recommended techniques are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[9]

Comparison of ICP-OES and ICP-MS
FeatureICP-OESICP-MS
Principle Measures the wavelength and intensity of light emitted by excited atoms in a plasma.[10]Measures the mass-to-charge ratio of ions created in a plasma.[10]
Sensitivity Parts per billion (ppb) to parts per million (ppm).[11]Parts per trillion (ppt) to parts per billion (ppb).[11]
Cost Lower instrument and operational cost.[11]Higher instrument and operational cost.[10]
Throughput High, with faster analysis times.[11]Generally lower due to more complex setup and potential interferences.
Matrix Tolerance More robust and tolerant to complex sample matrices.[11]More susceptible to matrix interferences, may require more dilution.[11]
Interferences Primarily spectral (overlapping emission lines).Primarily isobaric (isotopes of different elements with the same mass) and polyatomic.

Expertise & Experience: The choice between ICP-OES and ICP-MS is dictated by the required detection limits, which are derived from the Permitted Daily Exposure (PDE) of each elemental impurity as defined by ICH Q3D.[7] For highly toxic elements with low PDEs (e.g., Arsenic, Cadmium, Mercury, Lead), ICP-MS is often the necessary choice due to its superior sensitivity.[11] For less toxic elements with higher PDEs, the more cost-effective and robust ICP-OES may be sufficient.[11]

Experimental Workflow for Elemental Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of elemental impurities in an API like Ethyl 4-amino-3,5-dimethylbenzoate.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh API Sample dissolution Dissolution/Digestion sample->dissolution e.g., 100 mg dilution Dilution to Final Concentration dissolution->dilution Acid Digestion (e.g., HNO3) analysis ICP-MS or ICP-OES Analysis dilution->analysis Dilute with deionized water quantification Quantification of Impurities analysis->quantification calibration Calibration with Certified Reference Materials calibration->analysis comparison Compare with ICH Q3D Limits quantification->comparison report Generate Report comparison->report

Caption: Workflow for Elemental Impurity Analysis of an API.

Step-by-Step Protocol for Sample Preparation and Analysis

This protocol is designed to be a self-validating system, incorporating checks and certified materials to ensure trustworthiness.

  • Risk Assessment: Based on the synthetic route and manufacturing equipment for Ethyl 4-amino-3,5-dimethylbenzoate, identify the potential elemental impurities that require testing.[7]

  • Method Selection: Choose between ICP-OES and ICP-MS based on the required detection limits for the identified impurities.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 100 mg of the API into a clean, acid-leached digestion vessel.[12]

    • Add a suitable volume of trace-metal grade concentrated nitric acid (e.g., 5 mL).[13]

    • If the organic matrix is difficult to digest, a small amount of hydrochloric acid or hydrogen peroxide can be added.[13]

    • Use a closed-vessel microwave digestion system to ensure complete dissolution and prevent the loss of volatile elements.

    • After cooling, dilute the digestate to a final volume (e.g., 50 mL) with high-purity deionized water. This solution is now ready for analysis.

  • Instrument Calibration and Validation:

    • Calibrate the instrument using certified reference materials (CRMs) from a reputable source like the National Institute of Standards and Technology (NIST).[14][15] This ensures the traceability of the measurements.

    • Perform a system suitability test by running a standard solution to verify instrument performance.

    • Validate the method for specificity, accuracy, precision, and limits of detection and quantitation as per USP <233> and ICH Q2(R1) guidelines.[16][17]

  • Sample Analysis: Analyze the prepared sample solution. It is good practice to spike a duplicate sample with a known concentration of the target elements to assess matrix effects and recovery.

  • Data Reporting: Report the concentration of each elemental impurity in µg/g (ppm) in the original API.

Data Presentation: Hypothetical Elemental Impurity Analysis Results

The following table presents hypothetical results for a selection of elemental impurities in Ethyl 4-amino-3,5-dimethylbenzoate, assuming a maximum daily dose of 10g for the final drug product.

ElementClassPDE (µ g/day )Concentration Limit (µg/g)ICP-OES Result (µg/g)ICP-MS Result (µg/g)Compliant
Lead (Pb)150.5< 0.50.08Yes
Arsenic (As)1151.5< 1.00.05Yes
Mercury (Hg)1151.5< 1.0< 0.01Yes
Cadmium (Cd)150.5< 0.50.02Yes
Palladium (Pd)2A100101.21.1Yes
Nickel (Ni)2A200202.52.4Yes
Copper (Cu)310001005.15.0Yes

PDE values are for oral administration as per ICH Q3D.[7]

Authoritative Grounding: The concentration limits are calculated by dividing the PDE by the maximum daily dose. The results illustrate that for highly toxic Class 1 elements, the detection limits of ICP-OES may not be sufficient to quantify the impurities at the required low levels, necessitating the use of ICP-MS. For Class 2A and Class 3 elements, both techniques provide adequate sensitivity.

Decision Logic for Technique Selection

G start Start: Elemental Impurity Analysis Needed risk_assessment Perform ICH Q3D Risk Assessment start->risk_assessment pde_check Are Target Impurities Class 1 or 2A with low PDEs? risk_assessment->pde_check icp_ms Use ICP-MS pde_check->icp_ms Yes icp_oes Use ICP-OES pde_check->icp_oes No validation Validate Method per USP <233> / ICH Q2(R1) icp_ms->validation icp_oes->validation end Report Results validation->end

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The elemental analysis of Ethyl 4-amino-3,5-dimethylbenzoate is a multi-faceted process that ensures both the identity and safety of this important pharmaceutical intermediate. CHNS analysis serves as a robust, first-line quality control measure to confirm the bulk elemental composition against theoretical values. For the critical task of controlling toxic elemental impurities, a risk-based approach as outlined in ICH Q3D is essential. The choice between the primary analytical techniques, ICP-OES and ICP-MS, should be driven by the specific sensitivity requirements for the elements of concern. By employing these validated methods and adhering to regulatory guidelines, researchers and drug developers can ensure the quality and safety of their products.

References

  • QbD Group. (2025, April 2). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Thermo Fisher Scientific. (n.d.). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. [Link]

  • OCEAN RMC. (n.d.). NIST Certified Reference Materials. [Link]

  • University of Padua. (2024, June 21). Elemental Analysis - Technical Resources. [Link]

  • Veeprho. (2021, February 1). Difference between ICP-OES and ICP-MS. [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. [Link]

  • Spectroscopy Online. (2020, December 20). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]

  • AZoM. (2023, October 12). Why Use Organic Elemental Analyzers for CHNS Analysis?. [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • IJCPA. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • Oregon Health & Science University. (n.d.). Preparing Sample Submissions. [Link]

  • University of Georgia. (n.d.). Sample Preparation Guidelines « Center for Applied Isotope Studies (CAIS). [Link]

  • Drawell. (2024, December 11). ICP-MS Sample Preparation - What You Need to Know. [Link]

  • Thermo Fisher Scientific. (n.d.). ICP-MS Sample Preparation. [Link]

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Suisse TP. (2024, October 14). ICH Q3D(R2) Analysis of Elemental Impurities. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,5-dimethylbenzoate (C11H15NO2). [Link]

  • Chemsrc. (2025, August 25). Ethyl 4-amino-3,5-dimethylbenzoate | CAS#:3095-47-4. [Link]

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Safety Operating Guide

Mastering the Safe Handling of Ethyl 4-amino-3,5-dimethylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, aromatic amines such as Ethyl 4-amino-3,5-dimethylbenzoate (CAS No. 3095-47-4) are valuable building blocks. However, their structural motifs also necessitate a vigilant and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the safe handling of this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

Ethyl 4-amino-3,5-dimethylbenzoate, as an aromatic amine, is predicted to share a hazard profile with similar compounds. The primary risks are associated with skin, eye, and respiratory tract irritation.[3][4] Aromatic amines as a class can also be sensitizers, meaning that repeated exposure may lead to allergic reactions.[5]

Hazard ClassificationPotential EffectsSources
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[3]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage.[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust can lead to coughing and irritation of the nose and throat.[3]
Skin Sensitization May cause an allergic skin reaction.[5]

A thorough risk assessment should be conducted before any new procedure involving this compound. Consider the quantity being used, the potential for aerosolization (e.g., during weighing or transfer), and the duration of the handling task.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving Ethyl 4-amino-3,5-dimethylbenzoate.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or other chemical-resistant gloves.Laboratory coat.N95 or higher-rated dust mask if not handled in a fume hood.
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Nitrile or other chemical-resistant gloves.Laboratory coat.Not generally required if handled in a fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield.Nitrile or other chemical-resistant gloves.Laboratory coat.Not generally required if handled in a fume hood.

Expert Insight: Double-gloving can be a prudent measure, especially during tasks with a higher risk of contamination. Always inspect gloves for any signs of degradation or perforation before use.[6]

Operational and Disposal Plans: A Step-by-Step Approach

A clear and well-rehearsed plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of Ethyl 4-amino-3,5-dimethylbenzoate, from preparation to disposal.

Safe Handling Workflow for Ethyl 4-amino-3,5-dimethylbenzoate cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 handling_1 Weigh Solid Compound prep_2->handling_1 handling_2 Prepare Solution handling_1->handling_2 handling_3 Perform Reaction handling_2->handling_3 cleanup_1 Quench Reaction (if applicable) handling_3->cleanup_1 cleanup_2 Segregate Waste cleanup_1->cleanup_2 cleanup_3 Decontaminate Glassware & Surfaces cleanup_2->cleanup_3 disposal Dispose of Waste via Licensed Contractor cleanup_2->disposal cleanup_4 Doff PPE Correctly cleanup_3->cleanup_4

Caption: Safe handling workflow from preparation to disposal.

Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood to minimize inhalation exposure.

    • Use a spatula for transfers to avoid generating dust.

    • Close the container immediately after use.

  • Dissolution and Reaction:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the process is exothermic, use an ice bath for cooling.

    • Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

Disposal Plan

All waste containing Ethyl 4-amino-3,5-dimethylbenzoate, including contaminated consumables and spill cleanup materials, should be considered hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

By integrating these principles of hazard awareness, meticulous planning, and procedural discipline, you can confidently and safely incorporate Ethyl 4-amino-3,5-dimethylbenzoate into your research endeavors.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chemsrc. (2025, August 25). Ethyl 4-amino-3,5-dimethylbenzoate | CAS#:3095-47-4. Retrieved from [Link]

  • Chemcd. (n.d.). 3095-47-4 ethyl 4-amino-3,5-dimethylbenzoate. Retrieved from [Link]

  • OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

  • Safe Operating Procedure. (n.d.). Personal Protective Equipment for Chemical Exposures (7/24). Retrieved from [Link]

  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.